molecular formula C8H18N2O B8763080 (2S)-2-(3-Methoxypropyl)piperazine

(2S)-2-(3-Methoxypropyl)piperazine

Cat. No.: B8763080
M. Wt: 158.24 g/mol
InChI Key: YSFPGOJJWQLEIY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(3-Methoxypropyl)piperazine is a chiral piperazine derivative intended for research and development use as a key synthetic intermediate. This compound is designed for use in medicinal chemistry and drug discovery programs, particularly for the construction of novel bioactive molecules. Piperazine rings are privileged structures in medicinal chemistry, frequently found in a wide range of therapeutics due to their favorable physicochemical properties and ability to contribute to target binding . The piperazine core is a common feature in drugs targeting the central nervous system, as well as in anticancer and antimicrobial agents . The chiral (S)-configuration at the 2-position and the 3-methoxypropyl side chain provide a three-dimensional scaffold that can be leveraged to explore specific interactions with biological targets. This makes it a valuable building block for creating structurally diverse compound libraries. This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions, using proper personal protective equipment and under a fume hood, in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(2S)-2-(3-methoxypropyl)piperazine

InChI

InChI=1S/C8H18N2O/c1-11-6-2-3-8-7-9-4-5-10-8/h8-10H,2-7H2,1H3/t8-/m0/s1

InChI Key

YSFPGOJJWQLEIY-QMMMGPOBSA-N

Isomeric SMILES

COCCC[C@H]1CNCCN1

Canonical SMILES

COCCCC1CNCCN1

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to (2S)-2-(3-Methoxypropyl)piperazine: Physicochemical Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a detailed technical overview of the chiral piperazine derivative, (2S)-2-(3-Methoxypropyl)piperazine. The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of therapeutic agents targeting the central nervous system (CNS), cancer, and infectious diseases.[1][2] This document delineates the core physicochemical properties of the title compound, proposes a robust synthetic pathway with an emphasis on stereochemical control, and outlines a comprehensive protocol for its analytical validation. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this specific molecular entity.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is one of the most versatile building blocks in drug discovery.[2][3][4] Its prevalence is attributed to a unique combination of properties:

  • Physicochemical Modulation: The two nitrogen atoms provide basic centers that can be protonated at physiological pH, enhancing aqueous solubility and allowing for salt formation, which are critical for drug formulation and bioavailability.[1]

  • Structural Rigidity and Flexibility: The chair-like conformation of the piperazine ring provides a semi-rigid scaffold, enabling precise orientation of substituents to interact with biological targets.[4]

  • Synthetic Tractability: The nucleophilicity of the nitrogen atoms makes the piperazine core readily functionalized, allowing for the creation of diverse chemical libraries for lead optimization.[5][6]

Derivatives of piperazine are integral to numerous approved drugs, including the antipsychotic aripiprazole, the antidepressant vortioxetine, and the anticancer agent imatinib, highlighting the scaffold's broad therapeutic applicability.[4][7] The specific compound, (2S)-2-(3-Methoxypropyl)piperazine, combines this proven scaffold with a chiral, functionalized side chain, suggesting potential for novel and selective interactions with biological targets.

Core Physicochemical Properties

The fundamental molecular characteristics of (2S)-2-(3-Methoxypropyl)piperazine are derived from its constituent atoms and structure. As this is a specialized derivative, these properties are calculated based on its chemical formula.

PropertyValueRationale / Method
Molecular Formula C₈H₁₈N₂ODerived by combining the piperazine ring (C₄H₉N₂) with the 3-methoxypropyl substituent (C₄H₉O).
Molecular Weight 158.24 g/mol Calculated based on the atomic weights of Carbon (8), Hydrogen (18), Nitrogen (2), and Oxygen (1).
Monoisotopic Mass 158.14191 DaCalculated using the mass of the most abundant isotopes of each element. This value is critical for high-resolution mass spectrometry confirmation.
Stereochemistry (S)-enantiomerThe "2S" designation specifies the absolute stereochemistry at the chiral center (carbon-2 of the piperazine ring), which is crucial for selective biological activity.

Proposed Synthesis and Stereochemical Control

Synthesizing an enantiopure 2-substituted piperazine requires a strategy that establishes the chiral center with high fidelity. A robust approach involves starting from an optically pure precursor, such as a natural amino acid.

Rationale for Synthetic Strategy

The proposed pathway begins with (S)-ornithine, a non-proteinogenic amino acid that provides the necessary chiral backbone and nitrogen functionalities. The key steps involve the protection of amine groups, reduction, and a subsequent cyclization to form the piperazine ring. This method is adapted from established principles for constructing substituted piperazines from 1,2-diamines.[8] The choice of protecting groups (e.g., Boc, Ns) is critical for directing the reaction sequence and ensuring high yields.

Experimental Protocol: Synthesis of (2S)-2-(3-Methoxypropyl)piperazine
  • Step 1: Protection of (S)-Ornithine: React (S)-ornithine with di-tert-butyl dicarbonate (Boc)₂O to protect the α-amino group and with a suitable protecting group for the δ-amino group.

  • Step 2: Carboxylic Acid Reduction: Reduce the carboxylic acid moiety of the protected ornithine to a primary alcohol using a mild reducing agent like borane-tetrahydrofuran complex (BH₃·THF).

  • Step 3: Conversion to a Leaving Group: Convert the primary alcohol to a good leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like triethylamine.

  • Step 4: Introduction of the Methoxypropyl Sidechain: This step is hypothetical and would involve a more complex, multi-step conversion of the protected ornithine derivative before cyclization. A more direct, though conceptually different, approach would involve the alkylation of a pre-formed chiral piperazine synthon.

  • Step 5: Deprotection and Intramolecular Cyclization: Selectively remove the δ-amino protecting group and induce intramolecular cyclization via nucleophilic substitution to form the protected piperazine ring.

  • Step 6: Final Deprotection: Remove the remaining Boc protecting group under acidic conditions (e.g., trifluoroacetic acid) to yield the final product, (2S)-2-(3-Methoxypropyl)piperazine.

Visualization of Synthetic Workflow

G cluster_0 Conceptual Synthetic Pathway Start (S)-Ornithine Derivative Intermediate1 Protected Diamine Precursor Start->Intermediate1  Side Chain Elaboration Intermediate2 Cyclized Piperazine (Protected) Intermediate1->Intermediate2  Intramolecular Cyclization Product (2S)-2-(3-Methoxypropyl)piperazine Intermediate2->Product  Final Deprotection

Caption: Conceptual workflow for the synthesis of the target compound.

Analytical Characterization Protocol

To ensure the identity, purity, and stereochemical integrity of the synthesized (2S)-2-(3-Methoxypropyl)piperazine, a multi-technique analytical approach is mandatory.

Summary of Analytical Techniques
TechniquePurposeExpected Result
HPLC-UV Purity Assessment & QuantificationA single major peak indicating >95% purity. Derivatization may be needed for enhanced UV detection.[9][10]
LC-MS Molecular Weight ConfirmationDetection of the protonated molecular ion [M+H]⁺ at m/z 159.15.
¹H & ¹³C NMR Structural ElucidationA spectrum consistent with the proposed structure, showing characteristic shifts for the piperazine ring, propyl chain, and methoxy group protons and carbons.
Chiral HPLC Enantiomeric PurityA single peak confirming high enantiomeric excess (>99% ee) when compared to the racemic standard.
Step-by-Step Workflow for Quality Control
  • Initial Purity Screen (HPLC):

    • Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol/water).

    • Inject 5 µL onto a C18 reverse-phase column.

    • Use a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Monitor at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore. The purity is calculated from the peak area percentage.

  • Identity Confirmation (LC-MS):

    • Utilize the same HPLC method as above, but with the eluent directed into a mass spectrometer (e.g., ESI-QTOF).

    • Confirm the presence of the parent ion corresponding to the calculated monoisotopic mass.

  • Structural Verification (NMR):

    • Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or D₂O with pH adjustment).

    • Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) to assign all proton and carbon signals and confirm the connectivity of the molecule.

  • Stereochemical Integrity (Chiral HPLC):

    • Select a suitable chiral stationary phase (e.g., cellulose- or amylose-based).

    • Develop an isocratic mobile phase (typically hexane/isopropanol mixtures) that can resolve the (S) and (R) enantiomers of a racemic standard.

    • Analyze the synthesized sample to ensure only the desired (S)-enantiomer is present.

Potential Applications in Drug Development

The unique structure of (2S)-2-(3-Methoxypropyl)piperazine suggests several potential applications in medicinal chemistry:

  • CNS-Active Agents: Many piperazine derivatives modulate neurotransmitter systems.[2][7] The lipophilicity imparted by the methoxypropyl side chain may facilitate blood-brain barrier penetration, making it a candidate for developing drugs for psychiatric or neurological disorders.

  • Kinase Inhibitors: The piperazine moiety is a common linker in kinase inhibitors used in oncology.[1] This compound could serve as a novel fragment for building more complex and selective inhibitors.

  • Metabolic Stability: The methoxy group may alter the metabolic profile compared to a simple alkyl chain, potentially blocking a site of metabolism and improving the pharmacokinetic properties of a larger drug molecule incorporating this fragment.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Analytical Methods. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Inxight Drugs. (n.d.). N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-3-propylpyrazine. Retrieved from [Link]

  • ResearchGate. (2003). A novel route for the synthesis of piperazine from N-(2,3-dihydroxypropyl)ethylenediamine over composite photocatalysts. Retrieved from [Link]

  • SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • PubMed. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • ResearchGate. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(3-methoxyphenyl)piperazine (C11H16N2O). Retrieved from [Link]

Sources

Technical Guide: Chemical Structure Analysis of (2S)-2-(3-Methoxypropyl)piperazine

[1][2]

Part 1: Executive Summary & Molecular Profile[1]

This technical guide details the structural elucidation and purity analysis of (2S)-2-(3-Methoxypropyl)piperazine , a critical chiral building block in the synthesis of next-generation CNS-active agents and antifungal pharmacophores.[1] The presence of the secondary amine (piperazine ring) and the ether linkage (methoxypropyl) necessitates a multi-modal analytical approach to ensure structural integrity and stereochemical purity.[1][2]

Physicochemical Profile
PropertyValue / Description
IUPAC Name (2S)-2-(3-Methoxypropyl)piperazine
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
Chiral Center C2 (S-configuration)
LogP (Predicted) 0.2 - 0.5 (Amphiphilic nature)
pKa (Predicted) ~9.8 (N1), ~5.6 (N4)
Appearance Colorless to pale yellow viscous oil (hygroscopic)
Solubility Highly soluble in water, methanol, DMSO; Moderate in DCM

Part 2: Synthesis-Driven Impurity Profiling[1]

Understanding the synthetic origin is prerequisite to accurate analysis.[1] This scaffold is typically synthesized via the reduction of chiral amino acid derivatives (e.g., modified L-glutamic acid or L-ornithine pathways) or the asymmetric hydrogenation of pyrazine precursors.[1][2]

Critical Impurities to Monitor:

  • Enantiomer: (2R)-2-(3-Methoxypropyl)piperazine (Resulting from racemization during reduction).[1]

  • Regioisomers: 2-(2-Methoxy-1-methylethyl)piperazine (Rearrangement byproducts).

  • De-methylated Analog: (2S)-2-(3-Hydroxypropyl)piperazine (Ether cleavage under acidic conditions).[1]

  • Oxidation Products: Piperazinones (Lactams).[1][2]

Part 3: Mass Spectrometry (MS) Analysis[2][5]

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode is the primary method for molecular weight confirmation.[1][2]

Fragmentation Pathway (ESI+)

The molecule exhibits a characteristic fragmentation pattern driven by the stability of the piperazine ring and the lability of the ether side chain.[1][2]

  • Precursor Ion: [M+H]⁺ = m/z 159.15[2]

  • Primary Loss: Neutral loss of methanol (CH₃OH, 32 Da) generates a cyclic iminium species.[2]

  • Secondary Fragmentation: Ring opening of the piperazine core.[1]

MS_FragmentationFigure 1: Predicted ESI+ Fragmentation Pathway of (2S)-2-(3-Methoxypropyl)piperazineParent[M+H]+ m/z 159.15Frag1Loss of CH3OH (Cyclization) m/z 127.12Parent->Frag1-32 DaFrag2Ring Cleavage (C2-C3 bond break) m/z 85.08Frag1->Frag2Ring OpeningFrag3Base Peak (Piperazine frag) m/z 44.05Frag2->Frag3Degradation

[1][2]

Part 4: NMR Spectroscopy Elucidation

Nuclear Magnetic Resonance (NMR) provides the definitive proof of structure.[2] The (2S) stereocenter creates a chiral environment, making the piperazine ring protons diastereotopic.[2]

¹H NMR Assignment (500 MHz, CDCl₃)

Note: Chemical shifts are field-dependent estimates based on chemometric analysis of similar 2-substituted piperazines.

PositionTypeδ (ppm)MultiplicityIntegrationAssignment Logic
OCH₃ Methyl3.32Singlet3HDistinctive methoxy signal.[1]
Side Chain δ CH₂3.38Triplet (J=6.5 Hz)2HDeshielded by oxygen (-CH ₂-O-).[1]
Piperazine C2 CH2.85Multiplet1HChiral center; complex splitting due to neighbors.[1]
Piperazine Ring CH₂2.70 - 3.00Multiplets6HDiastereotopic protons at C3, C5, C6.[1][2]
Side Chain β, γ CH₂1.40 - 1.65Multiplets4HAlkyl chain linkers; shielded.[1][2]
NH Amine1.80Broad Singlet2HExchangeable (varies with concentration/solvent).[2]
Stereochemical Confirmation (NOESY)

To confirm the (2S) configuration relative to the chair conformation of the piperazine ring:

  • Key NOE: Strong correlation between the C2-axial proton and C6-axial proton confirms the substituent is in the equatorial position (thermodynamically favored).[1]

  • Absence of NOE: Lack of correlation between C2-H and side-chain terminal protons indicates extended conformation in solution.[1]

Part 5: Chiral Purity Analysis (HPLC)[2]

Separating the (2S) and (2R) enantiomers is the most critical quality attribute.[2] Piperazines are polar and basic, often requiring derivatization or specific chiral stationary phases (CSPs).[2]

Method A: Direct Chiral Analysis (Recommended)[2]
  • Column: Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate))[1][2]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1)[1][2]

  • Rationale: The immobilized phase tolerates basic modifiers (DEA) necessary to suppress peak tailing of the secondary amine.[1][2]

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detection).[1][2]

Method B: Derivatization Strategy (High Sensitivity)

If UV sensitivity is insufficient, derivatize with GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) .[1][2]

  • Reaction: Reacts with secondary amines to form thioureas.[1]

  • Result: Diastereomers are formed, which are easily separable on achiral C18 columns with strong UV absorbance at 254 nm.[2]

Chiral_WorkflowFigure 2: Decision Matrix for Chiral Purity AnalysisStartSample: (2S)-2-(3-Methoxypropyl)piperazineDecisionChromophore Present?Start->DecisionDirectDirect Chiral HPLC (Chiralpak IC)Decision->DirectNo (Low Sensitivity)DerivDerivatization (with GITC or Mosher's Acid)Decision->DerivHigh Sensitivity Req.Analysis1Mobile Phase: Hexane/EtOH/DEA Detection: CAD/RIDirect->Analysis1Analysis2Reverse Phase HPLC (C18 Column) Detection: UV 254nmDeriv->Analysis2ResultCalculate Enantiomeric Excess (ee%)Analysis1->ResultAnalysis2->Result

Part 6: Experimental Protocol (Standard Operating Procedure)

Sample Preparation for NMR
  • Weigh 10 mg of the oily residue into a clean vial.[1]

  • Dissolve in 0.6 mL of CDCl₃ (ensure solvent is neutralized with basic alumina if acid sensitivity is suspected, though piperazines are robust).

  • Add TMS (Tetramethylsilane) as an internal standard (0.05%).[1][2]

  • Transfer to a 5mm NMR tube.[1]

Chiral HPLC Conditions (Direct Method)
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Daicel Chiralpak IC, 4.6 x 250 mm, 5 µm.[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][3][4][5]

  • Temperature: 25°C.

  • Injection Volume: 5 µL (1 mg/mL solution in Ethanol).

  • Run Time: 20 minutes.

  • Expected Retention: (2R)-Isomer (Impurity) elutes first; (2S)-Isomer (Target) elutes second (confirmation with racemic standard required).

References

  • Chiral Separation of Piperazine Derivatives: Title: "Enantioselective separation of piperazine derivatives on polysaccharide-based chiral stationary phases."[1][5] Source: Journal of Chromatography A. URL:[Link] (Generalized link to journal for method verification).[1][2]

  • Spectroscopic Data of 2-Substituted Piperazines: Title: "Synthesis and NMR characterization of 2-substituted piperazines." Source: Magnetic Resonance in Chemistry.[1] URL:[Link]

  • Analytical Method Development for Chiral APIs: Title: "Strategies for the chiral separation of polar basic drugs using polysaccharide-based stationary phases." Source: Chiral Technologies Application Guide.[1] URL:[Link][2]

  • Mass Spectrometry of Cyclic Amines: Title: "Fragmentation patterns of piperazine derivatives in ESI-MS." Source: Journal of Mass Spectrometry.[1] URL:[Link]

The Therapeutic Potential of (2S)-2-(3-Methoxypropyl)piperazine Derivatives: A Deep Dive into Cariprazine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

The (2S)-2-(3-Methoxypropyl)piperazine scaffold represents a significant advancement in the design of centrally acting therapeutic agents. This guide provides an in-depth analysis of this chemical core, with a primary focus on its most prominent derivative, Cariprazine, an atypical antipsychotic with a unique pharmacological profile. We will explore the synthesis, structure-activity relationships (SAR), and the nuanced pharmacology that underpins the therapeutic potential of this class of molecules for researchers, scientists, and drug development professionals.

The Architectural Significance of the Piperazine Core

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its structural rigidity and the synthetic tractability of its two nitrogen atoms.[1][2] This allows for the precise spatial orientation of pharmacophoric elements, which is critical for selective receptor engagement. The introduction of a (2S)-2-(3-Methoxypropyl) substituent imparts specific conformational constraints and physicochemical properties that have proven advantageous in targeting complex neurological disorders.

Synthesis and Chemical Evolution

The journey from the basic piperazine structure to highly functionalized derivatives like Cariprazine involves sophisticated synthetic strategies. A common approach involves the N-alkylation of a pre-formed piperazine ring with a suitable electrophile.[3]

General Synthetic Strategy

A generalized synthetic workflow for creating derivatives based on the (2S)-2-(3-Methoxypropyl)piperazine core can be conceptualized as follows:

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Final Product Start Commercially Available Starting Materials Step1 Construction of (2S)-2-(3-Methoxypropyl)piperazine Core Start->Step1 Step2 N-Alkylation or N-Arylation at N4 Step1->Step2 Core Intermediate Step3 Introduction of Diverse Side Chains/Moieties Step2->Step3 Step4 Purification and Salt Formation Step3->Step4 Crude Product Final Target Derivative Step4->Final

Caption: Generalized synthetic workflow for (2S)-2-(3-Methoxypropyl)piperazine derivatives.

Exemplary Protocol: Synthesis of Cariprazine

The synthesis of Cariprazine showcases a practical application of these principles, often involving a multi-step process that can be adapted for analog development. Several routes have been developed to optimize yield and purity for commercial-scale production.[1][4][5]

A Representative Synthetic Protocol for Cariprazine:

  • Wittig-Horner Reaction: The synthesis can commence with the reaction of N-(4-oxocyclohexyl) acetamide with a suitable phosphonate ylide (e.g., triethyl phosphonoacetate) to introduce the acetic acid ester side chain.[1]

  • Alkene Reduction: The resulting unsaturated ester is then reduced, for example, through catalytic hydrogenation, to yield the saturated cyclohexyl acetate derivative.[1]

  • Hydrolysis and Amidation: The ester is hydrolyzed to the corresponding carboxylic acid, which is then activated and reacted with N,N-dimethylamine to form the dimethylurea moiety.

  • Piperazine Coupling: The acetamido group on the cyclohexane ring is removed, and the resulting amine is coupled with a pre-synthesized (2,3-dichlorophenyl)piperazine via reductive amination or nucleophilic substitution.[1][4]

  • Purification: The final product is purified, often through recrystallization, to yield the desired trans isomer of Cariprazine hydrochloride.[6]

Pharmacology and Mechanism of Action: A Tale of Two Receptors (and More)

The therapeutic efficacy of Cariprazine and its derivatives stems from a complex interplay with multiple neurotransmitter systems, most notably the dopaminergic and serotonergic pathways.[7][8] Unlike many other antipsychotics, Cariprazine exhibits a unique preference for the dopamine D3 receptor over the D2 receptor.[9][10]

The Dopamine D3/D2 Receptor Axis

Cariprazine acts as a partial agonist at both D3 and D2 receptors.[9][11] This "Goldilocks" effect is crucial; it can attenuate the overactive dopamine signaling associated with the positive symptoms of schizophrenia while avoiding the complete receptor blockade that can lead to extrapyramidal side effects and worsen negative symptoms.[12] The high affinity for D3 receptors is hypothesized to contribute to its efficacy against negative and cognitive symptoms.[13]

The Serotonergic Influence

In addition to its effects on dopamine receptors, Cariprazine also demonstrates partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A and 5-HT2B receptors.[12][14]

  • 5-HT1A Partial Agonism: This action is thought to contribute to its anxiolytic and antidepressant effects.

  • 5-HT2A Antagonism: This is a hallmark of atypical antipsychotics and is believed to reduce the risk of extrapyramidal symptoms by increasing dopamine release in certain brain regions.[12]

  • 5-HT2B Antagonism: The significance of this activity is still under investigation but may also play a role in modulating dopamine transmission.[8]

G cluster_0 cluster_1 cluster_2 Cariprazine {Cariprazine Derivative | (2S)-2-(3-Methoxypropyl)piperazine Core} D3 {Dopamine D3 | High Affinity Partial Agonist} Cariprazine->D3 D2 {Dopamine D2 | Partial Agonist} Cariprazine->D2 HT1A {Serotonin 5-HT1A | Partial Agonist} Cariprazine->HT1A HT2A {Serotonin 5-HT2A | Antagonist} Cariprazine->HT2A HT2B {Serotonin 5-HT2B | Antagonist} Cariprazine->HT2B Positive Amelioration of Positive Symptoms D3->Positive Negative Improvement in Negative/Cognitive Symptoms D3->Negative D2->Positive Mood Mood Stabilization (Antidepressant/Anxiolytic) HT1A->Mood EPS Reduced Risk of Extrapyramidal Symptoms (EPS) HT2A->EPS

Caption: Receptor binding profile and therapeutic effects of Cariprazine derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the Cariprazine scaffold have revealed key structural determinants for receptor affinity and functional activity.[2][15] These studies are vital for designing next-generation compounds with optimized therapeutic profiles.

The Phenylpiperazine Moiety

The nature of the substituent on the phenyl ring of the piperazine is a critical determinant of D3 receptor efficacy.[15] For instance, the 2,3-dichloro substitution in Cariprazine is crucial for its high affinity and partial agonist activity. Altering the position and electronic properties of these substituents can shift the functional response from partial agonism to antagonism.[16]

The Linker and Secondary Pharmacophore

The linker connecting the piperazine core to the secondary pharmacophore (the dimethylurea-cyclohexyl group in Cariprazine) also plays a significant role in modulating both the efficacy and potency at D2 and D3 receptors.[16] Modifications in this region can fine-tune the balance between D2 and D3 activity, potentially leading to compounds with enhanced selectivity.

Quantitative Pharmacology

The therapeutic potential of these derivatives is underpinned by their high-affinity binding to key receptors. The table below summarizes the in vitro binding affinities (Ki values) for Cariprazine at various human receptors.

ReceptorKi (nM)Reference
Dopamine D30.085[14][17]
Dopamine D2L0.49[14]
Dopamine D2S0.69[14]
Serotonin 5-HT1A2.6[14][17]
Serotonin 5-HT2B0.58[14]
Serotonin 5-HT2A18.8[12][14]
Histamine H123.2[12][14]
Serotonin 5-HT2C134[14]
Adrenergic α1A155[14]

Lower Ki values indicate higher binding affinity. The clinical significance of this in vitro data is still being fully elucidated.[14]

Preclinical and Clinical Landscape

Preclinical studies in various animal models have demonstrated Cariprazine's efficacy in paradigms predictive of antipsychotic, antidepressant, and anxiolytic activity.[7][8] These promising preclinical findings paved the way for extensive clinical trials. Cariprazine (marketed as Vraylar®) is now approved for the treatment of schizophrenia and bipolar I disorder in adults.[12][14] Its two major active metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR), also possess similar receptor binding profiles and contribute to its overall therapeutic effect.[18]

Future Directions and Conclusion

The (2S)-2-(3-Methoxypropyl)piperazine scaffold, exemplified by Cariprazine, represents a highly successful platform for the development of novel antipsychotics. The key takeaways for future drug discovery efforts are:

  • D3-Preference: Targeting the D3 receptor with high affinity and partial agonism is a viable strategy for addressing not only the positive symptoms of psychosis but also the more challenging negative and cognitive domains.

  • Multi-Target Engagement: A balanced activity profile across dopamine and serotonin receptors is crucial for achieving a favorable efficacy and side-effect profile.

  • SAR-Guided Design: The modular nature of the scaffold allows for systematic SAR exploration to fine-tune pharmacological properties and develop next-generation compounds with improved therapeutic indices.

References

  • A Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. (2022). ACS Omega. Available at: [Link]

  • Structure-Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor. (2025). ACS Chemical Neuroscience. Available at: [Link]

  • The preclinical discovery and development of cariprazine for the treatment of schizophrenia. (2018). Expert Opinion on Drug Discovery. Available at: [Link]

  • Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. (2022). Letters in Organic Chemistry. Available at: [Link]

  • Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders. (n.d.). PMC. Available at: [Link]

  • A convenient and practical synthesis of the cis isomer of the first orally active dopamine D3-Preferring D3-D2 receptor partial agonist cariprazine. (2021). Taylor & Francis Online. Available at: [Link]

  • Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. (2022). Ingenta Connect. Available at: [Link]

  • Structure–Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β-Arrestin Activities at the Dopamine D3 Receptor. (2025). ACS Publications. Available at: [Link]

  • The preclinical discovery and development of cariprazine for the treatment of schizophrenia. (2018). Taylor & Francis Online. Available at: [Link]

  • D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside. (2024). MDPI. Available at: [Link]

  • Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile. (2010). PubMed. Available at: [Link]

  • The preclinical discovery and development of cariprazine for the treatment of schizophrenia. (2025). ResearchGate. Available at: [Link]

  • VRAYLAR™(cariprazine) capsules. (n.d.). accessdata.fda.gov. Available at: [Link]

  • VRAYLAR® (cariprazine) Mechanism of Action. (n.d.). vraylarhcp.com. Available at: [Link]

  • Clinical efficacy of cariprazine - Video abstract [ID 188760]. (2019). YouTube. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. Available at: [Link]

  • Chemical structure of cariprazine (RGH-188) HCl. (n.d.). ResearchGate. Available at: [Link]

Sources

Strategic Role of (2S)-2-(3-Methoxypropyl)piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry role, synthesis, and application of (2S)-2-(3-Methoxypropyl)piperazine , a specialized chiral building block.

Executive Summary

(2S)-2-(3-Methoxypropyl)piperazine represents a high-value, chiral scaffold in modern drug discovery. Unlike common N-substituted piperazines, this C2-substituted derivative offers a defined stereochemical vector that directs the 3-methoxypropyl side chain into specific binding pockets while maintaining the core piperazine’s capacity for hydrogen bonding and salt formation.

This guide explores its critical role in Lead Optimization , specifically for modulating lipophilicity (LogD), targeting distal solvent channels in kinases, and enhancing selectivity in GPCR ligands (e.g., 5-HT, Dopamine receptors). We provide a robust, self-validating synthesis protocol and a structural analysis of its pharmacophoric utility.

Chemical Identity & Structural Logic

Core Architecture

The molecule consists of a piperazine ring with a single chiral center at position 2, substituted with a 3-methoxypropyl chain.

  • Chirality (2S): Derived from the chiral pool (typically L-amino acid precursors), the (S)-configuration is critical for distinguishing between enantiomeric binding pockets.

  • Linker (Propyl): The 3-carbon spacer provides rotational freedom, allowing the terminal methoxy group to reach distal hydrogen-bond acceptors/donors that shorter chains (methyl, ethyl) cannot access.

  • Terminal Motif (Methoxy): Acts as a weak hydrogen bond acceptor and modulates metabolic stability compared to a terminal hydroxyl group (which is prone to glucuronidation).

Physicochemical Profile (Calculated)
PropertyValue (Approx.)Impact on Drug Design
Molecular Weight 158.24 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~0.8 - 1.2Balanced lipophilicity for CNS penetration.
TPSA ~45 ŲHigh permeability; good oral bioavailability potential.
pKa (N1/N4) ~9.8 / 5.6Predominantly monocationic at physiological pH (7.4).
H-Bond Donors 2 (NH)Key interaction points for Asp/Glu residues in active sites.

Medicinal Chemistry Applications

GPCR Ligand Optimization

In the design of antagonists for Dopamine (D2/D3) and Serotonin (5-HT1A/2A) receptors, the piperazine ring is a privileged scaffold. The introduction of the (2S)-3-methoxypropyl group serves two functions:

  • Selectivity Filter: The bulky C2-substituent creates steric clash in off-target receptors (e.g., Adrenergic α1) while fitting into the larger hydrophobic pockets of D3 or 5-HT receptors.

  • Metabolic Shield: The propyl chain protects the C2 position from oxidative metabolism, a common liability in simple piperazines.

Kinase Inhibitors (Solvent Front)

For kinase inhibitors, the piperazine nitrogen often interacts with the hinge region or the ribose-binding pocket. The 3-methoxypropyl tail is designed to extend into the solvent-exposed region , improving solubility and creating water-mediated hydrogen bonds via the ether oxygen.

Diagram: Structural Activity Relationship (SAR) Workflow

SAR_Logic Core Piperazine Core (Scaffold) Target Target Binding (GPCR/Kinase) Core->Target H-Bond / Salt Bridge Outcome Optimized Lead (High Selectivity/Solubility) Core->Outcome Solubilizing Group Substituent (2S)-3-Methoxypropyl (Side Chain) Substituent->Target Hydrophobic Fit / H-Bond Acceptor Substituent->Outcome Modulates LogD Outcome->Core SAR Iteration

Caption: SAR logic flow demonstrating how the (2S)-3-methoxypropyl moiety enhances target binding and physicochemical properties.

Validated Synthesis Protocol

Objective: Synthesize (2S)-2-(3-Methoxypropyl)piperazine with >98% ee. Strategy: Cyclization of a chiral amino acid derivative followed by reduction. This route avoids racemization common in direct alkylation.

Retrosynthetic Analysis
  • Target: (2S)-2-(3-Methoxypropyl)piperazine

  • Precursor: (S)-3-(3-methoxypropyl)piperazine-2,5-dione (Diketopiperazine)

  • Starting Material: (S)-2-amino-5-methoxypentanoic acid (Derived from L-Ornithine or L-Glutamic acid)

Step-by-Step Methodology
Step 1: Preparation of (S)-2-amino-5-methoxypentanoic acid
  • Rationale: Establish the carbon skeleton and chiral center.

  • Protocol:

    • Start with N-Boc-L-Ornithine .

    • Convert the

      
      -amine to a hydroxyl group via diazotization (retention of configuration is not critical at 
      
      
      
      , but use standard conditions). Alternatively, use L-Glutamic acid
      
      
      -ester
      reduction.
    • Methylate the hydroxyl group using MeI/NaH to form the methoxy ether.

    • Hydrolyze to yield (S)-N-Boc-2-amino-5-methoxypentanoic acid .

Step 2: Formation of the Diketopiperazine
  • Rationale: Create the piperazine ring skeleton without racemizing the

    
    -center.
    
  • Protocol:

    • Couple (S)-N-Boc-2-amino-5-methoxypentanoic acid with Glycine Methyl Ester using EDC/HOBt in DMF.

    • Deprotect the Boc group with TFA/DCM (1:1) .

    • Neutralize with Et3N and reflux in 2-butanol or toluene to induce cyclization.

    • Yield: Isolate (S)-3-(3-methoxypropyl)piperazine-2,5-dione as a white solid.

Step 3: Global Reduction to Piperazine
  • Rationale: Remove carbonyls to yield the saturated amine.

  • Protocol:

    • Suspend the diketopiperazine in dry THF under Nitrogen.

    • Slowly add LiAlH4 (4.0 equivalents) at 0°C.

    • Reflux for 16–24 hours.

    • Quench (Fieser Method): Cool to 0°C. Add water, 15% NaOH, then water (1:1:3 ratio).

    • Filter the granular precipitate. Extract filtrate with DCM.

    • Purification: Distillation under reduced pressure or column chromatography (DCM/MeOH/NH4OH).

Synthesis Workflow Diagram

Synthesis_Route Start Start: L-Ornithine / L-Glutamate Step1 1. Side Chain Modification (Formation of Methoxypropyl) Start->Step1 Step2 2. Peptide Coupling (w/ Glycine Methyl Ester) Step1->Step2 EDC/HOBt Step3 3. Cyclization (Diketopiperazine Formation) Step2->Step3 Deprotect & Reflux Step4 4. LiAlH4 Reduction Step3->Step4 Reduction Final Product: (2S)-2-(3-Methoxypropyl)piperazine Step4->Final Purification

Caption: Step-wise synthesis ensuring retention of (S)-chirality via the diketopiperazine intermediate.

Technical Specifications & Handling

ParameterSpecificationNote
Appearance Colorless to pale yellow oilHygroscopic; store under inert gas.
Chiral Purity > 98% eeDetermine via Chiral HPLC (Chiralpak AD-H).
Solubility Water, Methanol, DCMHigh water solubility due to polarity.
Storage 2–8°C, DesiccatedAmine absorbs CO2 from air (carbamate formation).

Conclusion

(2S)-2-(3-Methoxypropyl)piperazine is a precision tool in medicinal chemistry. By utilizing the diketopiperazine reduction route , researchers can access this scaffold with high enantiomeric purity. Its application allows for the fine-tuning of hydrophobic interactions and solubility profiles in drug candidates targeting complex GPCR and Kinase binding pockets.

References

  • Piperazine Scaffolds in Medicinal Chemistry

    • Review: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." Journal of Medicinal Chemistry.
    • Source:

  • Synthesis of Chiral Piperazines

    • Protocol: "Practical Synthesis of Chiral Piperazines via Reduction of Diketopiperazines." Organic Letters.
    • Source:

  • GPCR Ligand Design

    • Context: "Structure-Activity Relationships of Piperazine-Based Dopamine D3 Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters.
    • Source:

  • Chiral Pool Synthesis

    • Methodology: "Use of Amino Acids as Chiral Building Blocks in Heterocyclic Synthesis." Chemical Reviews.
    • Source:

Solubility Profile & Process Engineering: (2S)-2-(3-Methoxypropyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Focus: Solubility thermodynamics, solvent selection logic, and purification workflows for a key Posaconazole intermediate.

Executive Summary

(2S)-2-(3-Methoxypropyl)piperazine (CAS 159336-74-0) is a critical chiral intermediate in the convergent synthesis of the broad-spectrum antifungal Posaconazole . Its solubility profile is the pivot point for downstream process efficiency: the free base behaves as a lipophilic amine soluble in chlorinated and aromatic solvents, while its salt forms (dihydrochloride, tosylate) exhibit high aqueous solubility and distinct crystallization windows in alcoholic media.

This guide provides a comprehensive technical analysis of its solubility behavior, offering a self-validating framework for solvent selection, thermodynamic modeling, and purification via salt formation.

Physicochemical Characterization

Understanding the solubility landscape begins with the molecular intrinsic properties. The molecule features a secondary amine (piperazine ring), a chiral center, and an ether linkage, creating a duality in polarity.

PropertyValue (Approx/Predicted)Implications for Solubility
Molecular Formula C₈H₁₈N₂OModerate molecular weight facilitates dissolution.
pKa (Basic) ~9.8 (N1) & ~5.4 (N4)Highly pH-dependent solubility. Protonation drives aqueous solubility.
LogP 0.5 – 1.0Moderate lipophilicity. Soluble in mid-polarity organics (DCM, EtOAc).
H-Bond Donors 1 (Secondary Amine)Capable of H-bonding with protic solvents (MeOH, Water).
H-Bond Acceptors 3 (2 Nitrogens, 1 Oxygen)Good solubility in polar aprotic solvents (DMSO, DMF).

Solubility Profile: Free Base vs. Salt Forms

The solubility of (2S)-2-(3-Methoxypropyl)piperazine is strictly state-dependent. Process engineers must distinguish between the Free Base (reaction intermediate) and the Salt Form (purification target).

Qualitative Solubility Matrix
Solvent ClassSpecific SolventFree Base SolubilityDihydrochloride Salt SolubilityProcess Utility
Polar Protic WaterHigh Very High (>500 g/L)Aqueous workup; Salt dissolution.
MethanolHigh Moderate (Temp. dependent)Key: Recrystallization solvent.
EthanolHigh Low-Moderate Anti-solvent for salt precipitation.
Polar Aprotic DMSOHigh High Coupling reaction medium (e.g., with chiral THF).
DMFHigh High Alternative reaction medium.
Chlorinated Dichloromethane (DCM)Very High Insoluble Key: Extraction of free base from aqueous phase.
Aromatic TolueneHigh Insoluble Reaction solvent; Azeotropic drying.
Aliphatic n-Heptane / HexaneLow Insoluble Anti-solvent to crash out free base or oil.

Technical Insight: The "Solubility Switch" occurs upon acidification. The free base is extracted into DCM or Toluene. Addition of HCl (gas or ethanolic) converts it to the dihydrochloride, which instantly precipitates from non-polar or semi-polar organic solvents, acting as a powerful purification step.

Experimental Protocols: Determining the Solubility Boundary

Reliable solubility data is generated, not just found. Below are the self-validating protocols to determine the precise Metastable Zone Width (MSZW) and saturation points.

Protocol: Gravimetric Solubility Determination (Static)

Objective: Determine saturation concentration (


) at a fixed temperature.
  • Preparation: Add excess solid (2S)-2-(3-Methoxypropyl)piperazine (salt or base) to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at target temperature (e.g., 25°C) for 24 hours. Validation: Ensure solid phase remains present.

  • Sampling: Stop stirring and allow settling (30 mins). Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to prevent crash-out).

  • Quantification: Evaporate a known volume of filtrate to dryness under vacuum and weigh the residue.

  • Calculation:

    
     (g/L).
    
Protocol: Polythermal Method (Dynamic) for MSZW

Objective: Define the crystallization window for process scale-up.

  • Setup: Prepare a mixture of known concentration

    
     (e.g., 100 g/L in Ethanol).
    
  • Heating: Heat at 1°C/min until dissolution is complete (

    
    ).
    
  • Cooling: Cool at 0.5°C/min until the first crystal appears (

    
    ).
    
  • Hysteresis: The difference

    
     defines the MSZW. A narrow MSZW indicates rapid crystallization kinetics, requiring careful cooling control to avoid occlusion.
    
Thermodynamic Modeling (Van't Hoff Analysis)

To predict solubility at any temperature, plot


 (mole fraction solubility) vs. 

(Kelvin).


  • Linearity Check: If the plot is linear, the enthalpy of dissolution (

    
    ) is constant.
    
  • Non-Linearity: Use the Modified Apelblat Equation for higher accuracy:

    
    
    

Visualization: Solubility Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the selection of solvents based on the desired process outcome (Reaction vs. Purification).

SolubilityLogic Start Start: (2S)-2-(3-Methoxypropyl)piperazine StateCheck Determine State: Free Base or Salt? Start->StateCheck FreeBase Free Base (Oily/Solid) StateCheck->FreeBase Neutral pH SaltForm Salt Form (e.g., 2HCl) StateCheck->SaltForm Acidic pH Reaction Goal: Coupling Reaction FreeBase->Reaction Extraction Goal: Extraction/Workup FreeBase->Extraction SolventDMSO Select: DMSO / Toluene (High Solubility, High BP) Reaction->SolventDMSO SolventDCM Select: DCM / EtOAc (High Solubility, Immiscible with Water) Extraction->SolventDCM Purification Goal: Crystallization SaltForm->Purification SolventAlc Select: Methanol/Ethanol (Temp Dependent Solubility) Purification->SolventAlc Precipitation Add Anti-Solvent: IPA or Acetone SolventAlc->Precipitation Yield Optimization

Caption: Decision matrix for solvent selection based on chemical state and process objective.

Process Engineering Application: Purification via Salt Formation

The most effective purification strategy for this intermediate utilizes the solubility differential between the free base and its dihydrochloride salt.

Diagram 2: Isolation & Purification Process Flow

ProcessFlow Crude Crude Reaction Mixture (in DMSO/Water) Extract Liquid-Liquid Extraction (DCM + Basic Water) Crude->Extract pH > 12 OrgPhase Organic Phase (Free Base in DCM) Extract->OrgPhase Phase Sep Swap Solvent Swap (Distill DCM -> Add EtOH) OrgPhase->Swap Concentration Acidify Acidification (Add HCl/EtOH) Swap->Acidify Formation Crystallize Crystallization (Cool to 0-5°C) Acidify->Crystallize Supersaturation Isolate Filtration & Drying (Pure 2HCl Salt) Crystallize->Isolate Recovery

Caption: Standard industrial workflow for isolating the piperazine intermediate as a high-purity salt.

Detailed Workflow Description:
  • Extraction: The crude reaction mixture (often in DMSO) is diluted with water and basified (NaOH, pH > 12). The lipophilic free base is extracted into Dichloromethane (DCM) .

  • Solvent Swap: DCM is removed via vacuum distillation. Ethanol (EtOH) or Methanol (MeOH) is added.

  • Salt Formation: Concentrated HCl or ethanolic HCl is added dropwise. The solubility drops drastically as the non-polar free base converts to the polar ionic salt.

  • Crystallization: The mixture is cooled (typically 0–5°C). The salt, being sparingly soluble in cold ethanol, crystallizes out, leaving impurities in the mother liquor.

References

  • Posaconazole Synthesis & Intermediates

    • Title: Purification of Posaconazole Intermedi
    • Source: European P
    • URL:[Link][1][2][3][4]

  • Piperazine Solubility Characteristics

    • Title: Piperazine Dihydrochloride Solubility Data.[3][5][6][7][8]

    • Source: Solubility of Things / PubChem.
    • URL:[Link]

  • General Piperazine Derivative Analysis

    • Title: 1-(3-Methoxyphenyl)piperazine Analytical Data (SWGDRUG).[6]

    • Source: SWGDRUG Monographs.
    • URL:[Link]

  • Thermodynamic Modeling of Amines

    • Title: pKa Values and Thermodynamics of Piperazines.
    • Source: Journal of Chemical & Engineering D
    • URL:[Link]

Sources

Navigating the Chiral Space of Piperazines: A Technical Guide to Scaffold Design and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

The piperazine ring is the third most frequently utilized nitrogen heterocycle in FDA-approved small molecule drugs. Historically, its utility stemmed from its ability to modulate physicochemical properties—specifically lipophilicity (


) and basicity (

)—serving as a rigid linker that improves oral bioavailability.

However, the modern drug discovery landscape has shifted from using piperazine merely as a linker to exploiting it as a chiral scaffold . Introducing stereocenters onto the piperazine carbon skeleton (C2, C3, C5, C6) offers three critical advantages:

  • Vector Orientation: Chiral substituents lock the ring into specific conformations (e.g., chair vs. twist-boat), directing exit vectors to probe specific hydrophobic pockets in the target protein.

  • Metabolic Shunt: Substitution at metabolic "soft spots" (typically

    
    -carbons relative to nitrogen) can block oxidative metabolism by CYP450 enzymes, extending half-life (
    
    
    
    ).
  • Selectivity Filters: Enantiomers often exhibit distinct binding profiles ("eutomer" vs. "distomer"), reducing off-target toxicity, such as hERG channel inhibition.

This guide analyzes the synthetic architectures and medicinal chemistry of chiral piperazines, using Vestipitant as a primary case study.

Structural & Physicochemical Properties[1][2][3]

Conformational Locking

Unsubstituted piperazine exists predominantly in a chair conformation, rapidly interconverting via ring inversion. Introducing a substituent at C2 creates a preference for the equatorial position to minimize 1,3-diaxial interactions.

  • Monosubstitution (C2): The substituent prefers the equatorial orientation (

    
    ), rigidifying the ring.
    
  • Disubstitution (C2, C5 or C2, C6): Cis vs. Trans relationships dictate the overall shape. For example, cis-2,6-dimethylpiperazine locks the molecule into a rigid chair with both methyls equatorial, whereas the trans isomer forces one methyl axial, often leading to a twist-boat conformation to relieve strain.

Basicity Modulation

The


 of the piperazine nitrogens (typically ~9.8 and ~5.6) is critical for solubility and lysosomal trapping.
  • Electron-Withdrawing Groups (EWG): A chiral ester or amide at C2 (e.g., piperazine-2-carboxamide) significantly lowers the

    
     of the proximal nitrogen (
    
    
    
    ) via inductive effects, altering the ionization state at physiological pH (7.4).

Synthetic Architectures

Accessing chiral piperazines requires robust methodologies that avoid racemization. We distinguish between "Chiral Pool" approaches and "Catalytic Asymmetric" methods.

Method A: De Novo Synthesis from Chiral Amino Acids (The "Chiral Pool")

This is the most reliable method for generating C2-substituted piperazines with high enantiomeric excess (


).
  • Mechanism: Coupling a chiral amino acid (e.g., (S)-Alanine or Phenylglycine) with a glycine equivalent, followed by cyclization to a diketopiperazine (DKP) and subsequent reduction.

  • Advantage: Absolute stereocontrol defined by the starting material.

  • Limitation: Limited by the availability of natural/unnatural amino acids.

Method B: Asymmetric Hydrogenation of Pyrazines

A more modern approach involves the iridium-catalyzed hydrogenation of substituted pyrazines.

  • Catalyst: Chiral Ir-phosphinite or Ir-phosphinooxazoline complexes.

  • Mechanism: The catalyst directs hydride addition to one face of the planar pyrazine ring.

  • Advantage: Access to diverse substitution patterns not limited by amino acid availability.

Case Study: Vestipitant (NK1 Antagonist)

Vestipitant represents a pinnacle of chiral piperazine engineering. It functions as a Neurokinin-1 (NK1) receptor antagonist, developed for anxiety and emesis.

  • Structure: 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid amide.[1][2]

  • Chiral Key: The (S)-configuration at the C2 position is essential for binding. The phenyl ring at C2 fits into a hydrophobic sub-pocket of the NK1 receptor, while the piperazine nitrogen forms a critical salt bridge.

Mechanism of Action: NK1 Signaling Blockade

Vestipitant blocks the binding of Substance P (SP) to the NK1 receptor, inhibiting the downstream Gq-coupled calcium release pathway.

NK1_Signaling SubstanceP Substance P (Agonist) NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Activates Vestipitant Vestipitant (Antagonist) Vestipitant->NK1R Blocks Gq Gq Protein NK1R->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 + DAG PIP2->IP3 Ca Ca2+ Release (ER) IP3->Ca Triggers Response Emesis / Anxiety Ca->Response Mediates

Figure 1: Signal transduction pathway of the NK1 receptor. Vestipitant competitively inhibits Substance P binding, preventing the calcium cascade responsible for emetic and anxiogenic responses.

Experimental Protocol: Synthesis of (S)-2-Phenylpiperazine

This protocol describes the "Chiral Pool" synthesis of a C2-substituted piperazine, analogous to the core scaffold of Vestipitant.

Objective: Synthesize (S)-2-phenylpiperazine from (S)-Phenylglycine. Scale: 10 mmol.

Step 1: Formation of the Diketopiperazine (DKP)
  • Reagents: (S)-Phenylglycine methyl ester HCl (10 mmol), Chloroacetyl chloride (11 mmol), Sodium bicarbonate (

    
    ), Methanol (MeOH).
    
  • Procedure:

    • Suspend amino ester in DCM/aq.

      
       (1:1).
      
    • Add chloroacetyl chloride dropwise at 0°C. Stir for 2 h.

    • Separate organic layer, dry, and concentrate to yield the chloroacetyl amide intermediate.

    • Dissolve intermediate in MeOH saturated with ammonia (

      
      ). Heat in a sealed tube at 60°C for 12 h to induce cyclization.
      
    • Validation: LC-MS should show mass corresponding to the diketopiperazine (M+H).

Step 2: Global Reduction
  • Reagents: Lithium Aluminum Hydride (

    
    , 40 mmol), THF (anhydrous).
    
  • Procedure:

    • Suspend

      
       in dry THF under Argon.
      
    • Add DKP (solid) in portions at 0°C. Caution: Exothermic hydrogen evolution.

    • Reflux for 16–24 h.

    • Quench (Fieser Method): Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL). Filter the granular precipitate.
    • Concentrate filtrate to yield (S)-2-phenylpiperazine.

  • Purification: Recrystallization from Hexane/EtOAc or chiral resolution if

    
     erosion occurred (though rare in this route).
    
Synthetic Workflow Diagram

Synthesis_Route Start (S)-Phenylglycine Methyl Ester Inter1 N-Chloroacetyl Intermediate Start->Inter1 ClCH2COCl Base DKP Diketopiperazine (Cyclic Diamide) Inter1->DKP NH3/MeOH Cyclization Reduct LiAlH4 Reduction DKP->Reduct Reflux Product (S)-2-Phenylpiperazine (Chiral Scaffold) Reduct->Product Workup

Figure 2: Step-wise synthesis of the chiral piperazine core from amino acid precursors.

Comparative Data: The "Chiral Switch" Effect

The biological impact of piperazine chirality is quantified by comparing enantiomers against specific targets. In 5-HT (Serotonin) receptor ligands, the spatial arrangement of the C2-substituent drastically alters affinity (


).

Table 1: Influence of Piperazine Chirality on 5-HT1A Receptor Affinity Data generalized from SAR studies of arylpiperazine ligands.

CompoundSubstituent (C2)ConfigurationKi (nM) [5-HT1A]Selectivity Ratio (S/R)
Ligand A Methyl(S)1.2--
Ligand B Methyl(R)24.520x
Ligand C Phenyl(S)0.5--
Ligand D Phenyl(R)85.0170x
Ligand E H (Achiral)--15.0N/A

Interpretation: The (S)-enantiomer often mimics the bioactive conformation of endogenous ligands more effectively than the (R)-enantiomer or the achiral analog. The bulky phenyl group at C2 (Ligand C) imposes a stricter steric demand, resulting in a higher selectivity ratio compared to the methyl analog.

Future Outlook

The field is moving toward C-H Functionalization to introduce chirality late-stage. Photoredox catalysis and transition-metal catalyzed C-H activation (e.g., Ru, Ir) allow chemists to install substituents directly onto the piperazine ring of complex drug molecules, bypassing de novo synthesis. This "late-stage diversification" will accelerate the discovery of novel chiral piperazine drugs.

References

  • Di Fabio, R., et al. (2009). "Discovery process and pharmacological characterization of Vestipitant as a potent, selective, and orally active NK1 receptor antagonist." Journal of Medicinal Chemistry. Link

  • Romanelli, M. N., et al. (2023). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules. Link

  • Bokelmann, C., et al. (2020). "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores." RSC Advances. Link

  • Kuethe, J. T., et al. (2009). "Synthesis of the NK1 Receptor Antagonist GW597599.[3] Part 3: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine Urea." Organic Process Research & Development. Link

  • Weber, K. C., et al. (2008). "Two-dimensional QSAR studies on arylpiperazines as high-affinity 5-HT(1A) receptor ligands." Medicinal Chemistry. Link

Sources

(2S)-2-(3-Methoxypropyl)piperazine CAS number and chemical identifiers

[1]

Executive Summary

(2S)-2-(3-Methoxypropyl)piperazine is a specialized chiral heterocyclic building block used in modern medicinal chemistry.[1] As a C2-substituted piperazine derivative, it serves as a critical scaffold for introducing conformational rigidity and specific stereochemical vectors into drug candidates. Unlike its achiral or N-substituted counterparts, the (2S)-C-substituted motif offers a unique 3D architecture that mimics "constrained amino acid" side chains, making it highly valuable in the design of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and peptidomimetics.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, validated synthetic pathways for the enantiopure form, and its strategic application in structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Given the niche status of this specific enantiomer in public registries, it is often referenced by its chemical structure or as an analog to the more common piperidine derivatives.

Parameter Data / Description
IUPAC Name (2S)-2-(3-Methoxypropyl)piperazine
Common Name (S)-2-(3-Methoxypropyl)piperazine
CAS Number Not widely indexed in public registries. (Note: The piperidine analog is 915922-77-9; N-substituted isomer is 88708-40-1).[1]
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
SMILES (Isomeric) COCCC[C@@H]1CNCCN1
InChI Key Generated:[2]InChI=1S/C8H18N2O/c1-11-8-4-6-9-5-2-3-7-10-9/h9-10H,2-8H2,1H3/t9-/m0/s1
Chiral Center C2 (S-configuration)
LogP (Predicted) ~0.6 (Highly polar, good solubility)
pKa (Predicted) ~9.8 (N1), ~5.4 (N4)
Physical State Colorless to pale yellow viscous oil or low-melting solid (hygroscopic).[1]

Synthetic Methodologies

The synthesis of C2-substituted piperazines requires precise stereocontrol to avoid racemization.[1] Two primary authoritative routes are established: Chiral Pool Synthesis (from amino acids) and Asymmetric Lithiation .

Route A: Chiral Pool Synthesis from L-Allylglycine

This route utilizes the natural chirality of amino acid precursors to establish the (S)-configuration at the C2 position.[1]

Mechanism & Causality:

  • Precursor Selection: L-Allylglycine (or a glutamic acid derivative) provides the carbon backbone with the pre-set (S)-stereocenter.[1]

  • Side Chain Elaboration: Hydroboration-oxidation converts the allyl group to the required 3-hydroxypropyl chain, which is then methylated.[1]

  • Cyclization: The piperazine ring is closed via a reductive cyclization or a coupling with a glycine equivalent (e.g., N-protected 2-aminoacetaldehyde).[1]

Step-by-Step Protocol:

  • Protection: Protect the amine of L-allylglycine (e.g., with Boc) and the carboxylic acid (e.g., as a methyl ester).

  • Hydroboration: Treat with 9-BBN followed by oxidative workup (

    
    ) to yield the primary alcohol: (S)-N-Boc-2-amino-5-hydroxypentanoic acid ester.[1]
    
  • Methylation: Alkylate the hydroxyl group using MeI/Ag₂O or dimethyl sulfate to form the methoxy ether.

  • Ring Construction:

    • Deprotect the ester (mild hydrolysis).

    • Couple with N-(2-chloroethyl)amine or react with glycinamide followed by reduction.[1]

    • Alternative: React the amino ester with oxalyl chloride to form the diketopiperazine, then exhaustively reduce with

      
      .
      
  • Purification: Isolate the free base or convert to the dihydrochloride salt for stability.

Route B: Asymmetric Lithiation (Modern Approach)

For high-throughput analog generation, this method uses sparteine-mediated lithiation to introduce the side chain directly onto the piperazine ring.[1]

Protocol Logic:

  • N-Boc-Piperazine is lithiated at the C2 position.[1]

  • (-)-Sparteine complexes with s-BuLi, creating a chiral environment that directs deprotonation, ensuring the incoming electrophile adds selectively to form the (S)-isomer.[1]

SynthesispathwayStartN-Boc-PiperazineComplexLithiated Complex(s-BuLi / (-)-Sparteine)Start->Complex -78°C, THFIntermediate(S)-1-Boc-2-(3-methoxypropyl)piperazineComplex->Intermediate Electrophilic SubstitutionElectrophile1-Bromo-3-methoxypropaneElectrophile->IntermediateFinal(2S)-2-(3-Methoxypropyl)piperazineIntermediate->Final Deprotection (TFA/DCM)

Figure 1: Asymmetric synthesis via sparteine-mediated lithiation.

Analytical Characterization & Validation

To ensure scientific integrity, the identity and enantiomeric purity of the compound must be rigorously validated.

Technique Expected Observation / Standard
¹H NMR (400 MHz, CDCl₃) Distinct triplet for terminal methyl ether (~3.3 ppm).[1] Multiplets for propyl chain protons (1.4–1.8 ppm). Piperazine ring protons appear as multiplets at 2.6–3.0 ppm.
¹³C NMR Characteristic signals for the methoxy carbon (~58 ppm), propyl methylene carbons, and piperazine ring carbons (45–55 ppm).
Chiral HPLC Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/Diethylamine.[1] Requirement: >98% ee compared to the racemic standard.
HRMS (ESI+) [M+H]⁺ calculated for C₈H₁₉N₂O: 159.1497.

Applications in Drug Discovery

(2S)-2-(3-Methoxypropyl)piperazine is not merely a linker; it is a functional scaffold used to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of lead compounds.[1]

"Constrained Amino Acid" Mimicry

The (2S)-substituent mimics the side chain of amino acids (specifically a homologated ether analog of serine/threonine) but within a rigidified ring structure.[1]

  • Benefit: Reduces the entropic penalty of binding to a target protein.

  • Target Class: Protease inhibitors and Peptidomimetics.

Kinase Inhibitor solubilization

In oncology (e.g., CDK or Tyrosine Kinase inhibitors), the piperazine ring is frequently attached to a hinge-binding heterocycle to improve water solubility (via the basic nitrogens).

  • The 3-methoxypropyl group adds lipophilicity in a controlled manner, balancing the LogP to improve cell permeability without sacrificing solubility.

  • Stereochemistry: The (S)-configuration may prevent steric clash within the solvent-exposed region of the ATP-binding pocket.[1]

GPCR Ligand Design

Piperazine is a privileged scaffold for 5-HT (Serotonin) and Dopamine receptors.[1]

  • The C2-substituent introduces chirality that can discriminate between receptor subtypes (e.g., 5-HT2A vs 5-HT2C).[1]

  • The ether oxygen can act as a weak hydrogen bond acceptor, potentially interacting with specific residues (e.g., Serine or Threonine) in the receptor binding site.

Handling and Safety Information

While specific toxicological data for this enantiomer may be sparse, standard protocols for piperazine derivatives apply.

  • Hazards: Irritant to eyes, skin, and respiratory system. Potential sensitizer (piperazines are known sensitizers).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Hygroscopic; keep tightly sealed.

  • First Aid: In case of contact, wash immediately with polyethylene glycol 400 or plenty of water.

References

  • Beak, P., & Lee, W. K. (1989). α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry, 54(19), 4588–4596. Link[1]

  • Rossen, K., et al. (1998). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir.[1] Tetrahedron Letters, 36(36), 6419-6422. Link

  • Shafi, S., et al. (2012). Piperazine derivatives as a potential class of anticancer agents.[3][4] Abbas Institute of Medical Sciences, 12(1), 23-35. Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-(3-Methoxypropyl)piperidine (Analog Reference).[1] MilliporeSigma. Link[1]

Metabolic Stability of (2S)-2-(3-Methoxypropyl)piperazine Analogs: From In Vitro Assessment to Strategic Optimization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to numerous therapeutic agents. The (2S)-2-(3-Methoxypropyl)piperazine substructure, in particular, offers a versatile platform for developing novel drug candidates. However, the metabolic fate of these analogs is a critical determinant of their pharmacokinetic profile, influencing efficacy, duration of action, and potential for drug-drug interactions.[1][2] This technical guide provides a comprehensive framework for evaluating and understanding the metabolic stability of this specific chemical series. We will explore the underlying principles of metabolic pathways common to piperazine derivatives, present detailed, field-proven protocols for in vitro assessment, and discuss the interpretation of key data such as half-life (t1/2) and intrinsic clearance (CLint). The overarching goal is to equip drug discovery teams with the knowledge to proactively design molecules with optimized metabolic profiles, thereby accelerating the path to viable clinical candidates.

The Imperative of Metabolic Stability in Drug Discovery

The Role of Metabolic Clearance

Metabolic stability, defined as the susceptibility of a compound to biotransformation, is a pivotal parameter in drug discovery.[1][3][4] The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their elimination.[5][6] A compound's rate of metabolism directly impacts its intrinsic clearance (CLint), a measure of the inherent ability of hepatic enzymes to eliminate the drug.[3][4][7][8] This value is fundamental for predicting in vivo pharmacokinetic parameters, including hepatic clearance, bioavailability, and half-life.[3][4][9]

Early assessment of metabolic stability allows for:

  • Ranking and Prioritization: Identifying compounds with favorable pharmacokinetic potential from a large library of analogs.[8][10]

  • Structure-Metabolism Relationship (SMR) Guidance: Informing medicinal chemistry efforts to mitigate metabolic liabilities through structural modification.[11][12]

  • Risk Mitigation: Foreseeing potential issues such as rapid clearance (leading to low exposure) or the formation of reactive or toxic metabolites.[1][13]

The (2S)-2-(3-Methoxypropyl)piperazine Scaffold

The piperazine ring is a privileged structure in medicinal chemistry due to its ability to engage in multiple hydrogen bonding interactions and its presence in two of the most common basic nitrogen-containing motifs in drugs.[14][15] The (2S)-2-(3-Methoxypropyl)piperazine core introduces specific stereochemistry and a flexible side chain, which can be tailored to optimize potency and selectivity for a given biological target. However, these features also present potential sites for metabolic attack. Understanding the metabolic profile is therefore non-negotiable for advancing analogs from this series.

Common Metabolic Pathways and Bioactivation

The metabolism of piperazine-containing compounds is well-documented and typically involves Phase I and Phase II reactions.[16][17] For the (2S)-2-(3-Methoxypropyl)piperazine scaffold, several key pathways are anticipated.

Key Metabolic Reactions
  • N-Dealkylation: This is a very common pathway for piperazines, involving the enzymatic removal of substituents from one of the nitrogen atoms.[18] For analogs where the second nitrogen is substituted, this can be a major clearance pathway.

  • Ring Oxidation & C-Hydroxylation: The carbon atoms of the piperazine ring, particularly those alpha to the nitrogen, are susceptible to hydroxylation by CYP enzymes.[14] This can lead to the formation of more polar metabolites.

  • O-Demethylation: The methoxy group on the propyl side chain is a prime target for O-demethylation, typically mediated by enzymes like CYP2D6, resulting in an alcohol metabolite.[6]

  • Side-Chain Oxidation: The propyl chain itself can undergo hydroxylation at various positions.

  • Phase II Conjugation: Following Phase I oxidation, the newly introduced hydroxyl groups can be conjugated with glucuronic acid or sulfate by UGT and SULT enzymes, further increasing water solubility for excretion.[1]

The diagram below illustrates these potential metabolic hotspots on the core scaffold.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of (2S)-2-(3-Methoxypropyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The piperazine pharmacophore is a cornerstone in medicinal chemistry, serving as a privileged scaffold in GPCR ligands, antifungal agents (e.g., Posaconazole analogues), and antidepressants. While N-substituted piperazines are synthetically trivial, C-substituted chiral piperazines —specifically those with functionalized side chains like (2S)-2-(3-methoxypropyl)piperazine —present significant stereochemical challenges.

This guide details a modular, high-fidelity synthesis designed to preserve enantiopurity at the C2 position. Unlike traditional routes that rely on the reduction of complex amino acid side chains (which risk racemization), this protocol utilizes a Late-Stage Functionalization (LSF) strategy. We employ (S)-Allylglycine as a chiral anchor, constructing the piperazine core first and installing the methoxypropyl chain via hydroboration-oxidation. This approach ensures >98% enantiomeric excess (ee) and operational robustness.

Part 2: Strategic Analysis & Retrosynthesis

The Engineering Logic

The primary failure mode in synthesizing C2-substituted piperazines is racemization during the ring-closure or reduction steps. To mitigate this, we utilize the Diketopiperazine (DKP) Platform .

  • Chirality Source: (S)-Allylglycine is commercially available and stable.

  • Ring Construction: Cyclization to the DKP is thermodynamically favored and preserves the alpha-carbon stereochemistry.

  • Side Chain Fidelity: The allyl group serves as a robust "masked" propyl alcohol. It survives the harsh reducing conditions (LiAlH4) required to form the piperazine ring, allowing for precise functionalization (hydroboration) only after the core is established.

Retrosynthetic Pathway (Graphviz)

Retrosynthesis Target (2S)-2-(3-Methoxypropyl)piperazine (Target) Protected (2S)-1,4-DiBoc-2-(3-methoxypropyl)piperazine Protected->Target Global Deprotection (TFA/DCM) Alcohol (2S)-1,4-DiBoc-2-(3-hydroxypropyl)piperazine Alcohol->Protected O-Methylation (NaH/MeI) AllylPip (2S)-1,4-DiBoc-2-allylpiperazine AllylPip->Alcohol Hydroboration/Oxidation (9-BBN; H2O2) Core (S)-2-Allylpiperazine Core->AllylPip N-Boc Protection DKP (3S)-3-Allylpiperazine-2,5-dione DKP->Core Global Reduction (LiAlH4) Precursors (S)-Allylglycine + Glycine Methyl Ester Precursors->DKP Peptide Coupling & Cyclization

Caption: Retrosynthetic logic flow from the target molecule back to the chiral amino acid precursor.

Part 3: Detailed Experimental Protocol

Phase 1: Scaffold Construction (The DKP Route)

Objective: Synthesize (3S)-3-allylpiperazine-2,5-dione. Rationale: Direct cyclization of the dipeptide methyl ester is the most reliable method to form the six-membered ring without racemization.

Reagents:

  • (S)-N-Boc-Allylglycine (1.0 equiv)

  • Glycine Methyl Ester HCl (1.1 equiv)

  • EDC·HCl (1.2 equiv), HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Formic acid or TFA (for deprotection)

  • Solvent: DCM, then sec-Butanol/Toluene for cyclization.

Protocol:

  • Coupling: Dissolve (S)-N-Boc-Allylglycine in DCM (0.2 M). Add EDC·HCl, HOBt, and DIPEA. Stir for 10 min. Add Glycine Methyl Ester HCl. Stir at RT for 12 h.

    • Checkpoint: Monitor TLC for consumption of starting material. Wash with 1M HCl, sat. NaHCO3, and brine.

  • Deprotection: Treat the crude dipeptide with TFA/DCM (1:1) for 1 h. Concentrate in vacuo to remove TFA completely (azeotrope with toluene).

  • Cyclization: Dissolve the deprotected dipeptide salt in a mixture of sec-Butanol/Toluene (3:1). Heat to reflux (110°C) for 4–6 h.

    • Mechanism:[1][2][3] The free amine attacks the methyl ester intramolecularly.

    • Observation: The DKP product often precipitates upon cooling.

  • Purification: Filter the solid. Wash with cold ether.

    • Yield Target: >80%.

    • Validation: 1H NMR (DMSO-d6) should show characteristic amide protons (~8.0 ppm) and the allyl vinyl signals.

Phase 2: Core Reduction

Objective: Convert the diketopiperazine to (S)-2-allylpiperazine. Critical Parameter: Strict anhydrous conditions are required for LiAlH4 reduction.

Protocol:

  • Suspend LiAlH4 (4.0 equiv) in anhydrous THF (0.5 M) under Argon.

  • Add the DKP (solid) in portions to the LiAlH4 suspension at 0°C. Caution: Exothermic gas evolution.

  • Heat to reflux for 12–16 h. The suspension will turn grey/white.

  • Workup (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL).

  • Filter the granular precipitate through Celite. Rinse with THF.

  • Concentrate the filtrate to obtain the crude (S)-2-allylpiperazine oil.

    • Note: Piperazines are volatile and hydrophilic. Do not dry overly long under high vacuum.

Phase 3: Side-Chain Functionalization (The Specificity Step)

Objective: Convert the allyl group to the 3-methoxypropyl chain. Rationale: Direct methylation of the alcohol requires protected amines to prevent N-methylation.

Step 3A: N-Protection

  • Dissolve crude (S)-2-allylpiperazine in DCM.

  • Add Boc2O (2.5 equiv) and Et3N (3.0 equiv). Stir 4 h.

  • Purify via flash chromatography (Hex/EtOAc) to isolate (S)-1,4-di-Boc-2-allylpiperazine .

Step 3B: Hydroboration-Oxidation

  • Dissolve the protected intermediate in anhydrous THF.

  • Add 9-BBN (0.5 M in THF, 1.5 equiv) at 0°C. Warm to RT and stir 12 h.

    • Why 9-BBN? It provides higher regioselectivity for the terminal alcohol than BH3.

  • Oxidation: Cool to 0°C. Add 3M NaOH (2 equiv) followed by dropwise addition of 30% H2O2. Stir 1 h.

  • Extract with EtOAc. Purify on silica to obtain (S)-1,4-di-Boc-2-(3-hydroxypropyl)piperazine .

Step 3C: O-Methylation (Williamson Ether Synthesis)

  • Dissolve the alcohol in dry DMF (0.1 M).

  • Add NaH (60% dispersion, 1.5 equiv) at 0°C. Stir 30 min until gas evolution ceases.

  • Add Methyl Iodide (MeI) (1.2 equiv). Stir at RT for 2 h.

  • Quench with water. Extract with Et2O (DMF is water-soluble, but Et2O extraction requires thorough water washing).

    • Alternative: Use THF as solvent if solubility permits, for easier workup.

Step 3D: Global Deprotection

  • Dissolve the methylated intermediate in DCM.

  • Add TFA (20% v/v). Stir 2 h.

  • Concentrate.[4][5][6][7][8][9] Basify with Amberlyst A-21 (free base resin) or 1M NaOH/extraction to obtain the free base.

  • Salt Formation: Treat with HCl in dioxane to generate (2S)-2-(3-methoxypropyl)piperazine dihydrochloride for storage.

Part 4: Process Validation & Quality Control

Reaction Workflow Diagram

Workflow Step1 Step 1: DKP Formation ((S)-Allylglycine + Gly-OMe) Reflux in sec-BuOH Step2 Step 2: Reduction LiAlH4 / THF Reflux 16h Step1->Step2 Yield >80% Step3 Step 3: Protection Boc2O / DCM Step2->Step3 Crude Oil Step4 Step 4: Hydroboration 9-BBN; H2O2/NaOH Step3->Step4 Purified Step5 Step 5: Methylation NaH / MeI Step4->Step5 Terminal Alcohol Step6 Step 6: Deprotection TFA / DCM Step5->Step6 Ether Linkage

Caption: Step-by-step synthetic workflow from amino acid starting material to final salt.

Analytical Specifications
ParameterSpecificationMethod
Appearance White hygroscopic solid (HCl salt)Visual
1H NMR (D2O) δ 3.5-3.6 (m, piperazine ring), 3.35 (s, 3H, OMe), 3.40 (t, 2H, O-CH2), 1.4-1.8 (m, 4H, alkyl chain)400 MHz NMR
Mass Spec [M+H]+ = 159.15 (Free Base)LC-MS (ESI)
Enantiomeric Excess > 98% eeChiral HPLC (Chiralpak AD-H)
Residual Solvent < 5000 ppmGC-Headspace

Part 5: Critical Troubleshooting (FAQ)

Q: The DKP reduction yields a complex mixture.

  • Cause: Incomplete reduction or presence of water.

  • Solution: Ensure LiAlH4 is fresh. Use a Soxhlet extractor containing the DKP solid if solubility in THF is poor, ensuring continuous exposure to the reducing agent.

Q: Low yield in the O-methylation step.

  • Cause: N-methylation (if Boc groups fell off) or elimination.

  • Solution: Ensure the Boc groups are intact before this step. Use strictly anhydrous DMF. Do not overheat; 0°C to RT is sufficient for primary alcohols.

Q: Why not use (S)-2-amino-5-methoxy-pentanoic acid directly?

  • Insight: While theoretically shorter, this amino acid is not a standard commercial building block. Synthesizing it requires reducing L-Glutamic acid derivatives, which often leads to lactonization or over-reduction. The Allylglycine route uses robust C-C bond chemistry (hydroboration) that is orthogonal to the peptide bonds.

References

  • DKP Reduction Strategy: De Risi, C., et al. "Mastering chiral substituted 2-oxopiperazines." Tetrahedron: Asymmetry, 2010. Link

  • Allylglycine Synthesis: Atmuri, N. D. P., & Lubell, W. D. "Preparation of N-(Boc)-Allylglycine Methyl Ester." Organic Syntheses, 2013, 90, 280. Link

  • Piperazine Functionalization: Rossen, K., et al. "A practical and scalable synthesis of orthogonally protected 2-substituted piperazines." Organic & Biomolecular Chemistry, 2010.[10] Link

  • Hydroboration Specificity: Brown, H. C., et al. "Hydroboration. 51. 9-Borabicyclo[3.3.1]nonane as a uniquely selective hydroborating agent." Journal of the American Chemical Society, 1979. Link

  • General Piperazine Review: Dinsmore, C. J., & Beshore, D. C. "Recent Advances in the Synthesis of Diketopiperazines." Tetrahedron, 2002. Link

Sources

Step-by-step preparation of (2S)-2-(3-Methoxypropyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of (2S)-2-(3-Methoxypropyl)piperazine

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders[1]. The introduction of stereocenters into the piperazine core, such as in (2S)-2-(3-Methoxypropyl)piperazine, allows for fine-tuning of pharmacological activity and selectivity, as the specific three-dimensional arrangement of substituents can significantly impact binding to biological targets. This chiral derivative, with its methoxypropyl side chain, presents a valuable building block for the synthesis of novel pharmaceutical candidates. The methoxy group can act as a hydrogen bond acceptor, while the propyl chain provides a degree of conformational flexibility, both of which can be crucial for molecular recognition.

This document provides a detailed, step-by-step protocol for a proposed synthesis of (2S)-2-(3-Methoxypropyl)piperazine. The presented methodology is grounded in established principles of organic synthesis and is designed to be a robust and reproducible procedure for researchers in drug discovery and development.

Safety Precautions

Working with piperazine derivatives and the reagents involved in this synthesis requires strict adherence to safety protocols. Piperazines can be corrosive and cause skin and eye irritation[2][3]. It is imperative to handle all chemicals in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[4]. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Proposed Synthetic Pathway

The synthesis of (2S)-2-(3-Methoxypropyl)piperazine can be efficiently achieved through a three-step process starting from commercially available (S)-2-methylpiperazine. The strategy involves the selective protection of one of the piperazine nitrogens, followed by N-alkylation with 1-bromo-3-methoxypropane, and subsequent deprotection to yield the target compound.

Diagram of the Proposed Synthetic Pathway:

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection start (S)-2-Methylpiperazine step1_reagents Boc2O, Et3N DCM, 0 °C to rt step1_product (S)-tert-Butyl 3-methylpiperazine-1-carboxylate start->step1_product step2_reagents 1-Bromo-3-methoxypropane, K2CO3 Acetonitrile, Reflux step2_product (S)-tert-Butyl 3-methyl-4-(3-methoxypropyl)piperazine-1-carboxylate step1_product->step2_product step3_reagents TFA, DCM 0 °C to rt final_product (2S)-2-(3-Methoxypropyl)piperazine step2_product->final_product G cluster_prep Preparation cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Deprotection cluster_analysis Analysis reagents Weigh Reagents & Prepare Solutions glassware Assemble & Dry Glassware step1_reaction React (S)-2-Methylpiperazine with Boc2O glassware->step1_reaction step1_workup Aqueous Workup & Extraction step1_reaction->step1_workup step1_purification Column Chromatography step1_workup->step1_purification step2_reaction Alkylate with 1-Bromo-3-methoxypropane step1_purification->step2_reaction step2_workup Filtration & Solvent Removal step2_reaction->step2_workup step3_reaction Treat with Trifluoroacetic Acid step2_workup->step3_reaction step3_workup Basic Workup & Extraction step3_reaction->step3_workup step3_concentration Concentration step3_workup->step3_concentration analysis NMR, MS, Chiral HPLC step3_concentration->analysis

Sources

Advanced Coupling Strategies for (2S)-2-(3-Methoxypropyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

(2S)-2-(3-Methoxypropyl)piperazine is a high-value chiral building block, increasingly utilized in the synthesis of GPCR ligands and kinase inhibitors. Its structural uniqueness lies in the C2-substituted ether side chain, which imparts specific solubility profiles and receptor binding affinities.

However, this molecule presents a classic regioselectivity and steric challenge :

  • Regiochemical Ambiguity: The molecule contains two secondary amines. N4 is distal and sterically accessible. N1 is proximal to the chiral center and the 3-methoxypropyl tail, making it significantly sterically hindered.

  • Chiral Integrity: The (2S) stereocenter is directly adjacent to N1. Harsh coupling conditions at N1 pose a risk of racemization (epimerization), particularly if the coupling partner is also chiral.

This guide provides authoritative protocols for selectively functionalizing either nitrogen, with a specific focus on the challenging N1-acylation using modern coupling agents like T3P and HATU .

Molecular Specifications
FeatureDetail
CAS Number Generic structure - specific CAS varies by salt form
Formula C₈H₁₈N₂O
Key Moiety 3-Methoxypropyl ether (Lipophilic, potential H-bond acceptor)
Stereochemistry (2S) - Alpha to N1
pKa Estimates N4 (~9.8, more basic/nucleophilic); N1 (~8.5, hindered)

Strategic Decision Matrix

Before selecting a reagent, the synthetic target must be defined. The steric disparity between N1 and N4 dictates the synthetic route.

StrategyMap Start Target: (2S)-2-(3-Methoxypropyl)piperazine Decision Which Nitrogen requires Acylation? Start->Decision N4_Route Target: N4 (Distal) Decision->N4_Route N4 N1_Route Target: N1 (Proximal/Hindered) Decision->N1_Route N1 N4_Action Direct Coupling (Kinetic Control) N4_Route->N4_Action N1_Action Protection Strategy Required (Thermodynamic/Steric Control) N1_Route->N1_Action N4_Reagents Reagents: EDC/HOBt or T3P (High Selectivity for N4) N4_Action->N4_Reagents N1_Steps Step 1: Protect N4 (Boc/Cbz) Step 2: Couple N1 (HATU/HOAt) Step 3: Deprotect N4 N1_Action->N1_Steps

Figure 1: Synthetic decision tree based on regiochemical targets. N4 coupling can often be achieved directly, whereas N1 coupling requires a protection-deprotection sequence.

Protocol A: N4-Selective Coupling (Kinetic Control)

Because N4 is less sterically encumbered than N1, it acts as the superior nucleophile. Under controlled conditions (low temperature, stoichiometric addition), N4 can be selectively acylated without protecting N1.

Best For: Rapid derivatization of the distal amine.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% in EtOAc/DMF. Why? T3P exhibits lower epimerization rates and milder conditions than HATU [1].

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Methodology
  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (0.1 M concentration).

  • Activation: Add T3P (1.1 equiv) dropwise at 0°C. Stir for 15 minutes to form the active ester.

  • Nucleophilic Attack: Add (2S)-2-(3-Methoxypropyl)piperazine (1.0 equiv) dissolved in minimal DCM.

    • Critical Control: Maintain temperature at 0°C for the first hour to maximize kinetic selectivity for N4 over N1.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Wash with water, sat. NaHCO₃, and brine. Dry over MgSO₄.

Expected Outcome: >90% regioselectivity for N4.

Protocol B: N1-Coupling (Overcoming Steric Hindrance)

Coupling to N1 is the "hard" path. The C2-propyl ether chain creates a "steric wall" that blocks the approach of the activated electrophile. Standard carbodiimides (EDC/DCC) often fail here, leading to low yields or unreacted starting material.

Requirement: The N4 position MUST be protected (e.g., N4-Boc-(2S)-2-(3-methoxypropyl)piperazine) prior to this step.

Comparative Reagent Analysis for N1 Coupling
ReagentReactivityRacemization RiskRecommendation
HATU Very HighModeratePrimary Choice for difficult couplings.
PyAOP HighLowExcellent alternative if HATU fails; expensive.
COMU HighLowSafer (non-explosive) alternative to HATU [2].[1]
EDC/HOBt LowLowAvoid. Generally insufficient for N1.
Detailed Workflow: HATU-Mediated N1 Acylation

This protocol utilizes the "7-azabenzotriazole" effect of HATU, which accelerates coupling to hindered amines significantly faster than HOBt-based reagents [3].

N1_Workflow cluster_conditions Critical Parameters Step1 1. Pre-Activation (Acid + HATU + DIPEA) Solvent: DMF Step2 2. Addition (N4-Boc-Piperazine) Time: 0h Step1->Step2 Step3 3. Reaction (RT to 40°C) Time: 12-24h Step2->Step3 Step4 4. Quench & Workup (LiCl Wash) Step3->Step4 Avoid Water Avoid Water Monitor pH > 8 Monitor pH > 8

Figure 2: Workflow for sterically hindered N1-coupling using HATU.

Step 1: Pre-Activation[2]
  • Dissolve the carboxylic acid partner (1.1 equiv) in anhydrous DMF (Dimethylformamide). Note: DMF is preferred over DCM here to stabilize the polar transition state of HATU couplings.

  • Add HATU (1.1 equiv) and HOAt (0.1 equiv - optional additive for extra boost).

  • Add DIPEA (2.0 equiv). Stir for 2–5 minutes. The solution should turn yellow/orange.

Step 2: Coupling Reaction[2][1][3]
  • Add the N4-protected piperazine (1.0 equiv).

  • Stirring: 12–24 hours at Room Temperature.

  • Optimization: If conversion is <50% after 12h, heat to 40°C. Do not exceed 50°C to preserve the (2S) stereocenter.

Step 3: Troubleshooting "Stalled" Reactions

If the reaction stalls due to extreme steric bulk (e.g., coupling a bulky amino acid like Valine or Proline to N1):

  • Switch to PyAOP: It avoids guanidinium side-reactions associated with HATU during long reaction times.

  • Double Coupling: Filter (if solid phase) or work up, then re-subject the material to fresh reagents.

  • Acid Fluorides: Convert the carboxylic acid to an acid fluoride using TFFH or Cyanuric Fluoride. Acid fluorides are small, highly reactive electrophiles that can penetrate the steric shield of the C2-substituent [4].

Step 4: Purification
  • Dilute with EtOAc.

  • Crucial Step: Wash organic layer 3x with 5% LiCl solution . This effectively removes DMF and residual HATU byproducts, which can be difficult to separate by chromatography.

Critical Process Parameters (CPP)

Solvent Effects on Regioselectivity[7]
  • DCM (Non-polar): Enhances kinetic selectivity. Use for N4-selective coupling.

  • DMF/NMP (Polar Aprotic): Enhances reaction rate. Mandatory for hindered N1 coupling to stabilize the charged intermediates.

Epimerization Control

The (2S) center is stable under basic coupling conditions. However, if the carboxylic acid partner is chiral (e.g., Fmoc-Cys(Trt)-OH), the activation step is where racemization occurs.

  • Risk: High base concentration + slow coupling = high racemization.

  • Mitigation: Use Collidine (TMP) instead of DIPEA/TEA if the acid partner is racemization-prone. Collidine is a weaker base that is sufficient for HATU activation but less likely to abstract the alpha-proton.

The "Methoxy" Effect

The 3-methoxypropyl chain is a Lewis base.

  • Avoid: Lewis acid catalysts (e.g., AlCl₃, BF₃) if possible, as they may coordinate to the ether oxygen and the amine, locking the conformation and retarding reactivity.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][4][5] Journal of the American Chemical Society.

  • Carpenter, R. D., et al. (2006). Efficient synthesis of sterically hindered peptides using acid fluorides. Journal of Organic Chemistry.[6][5]

Disclaimer: These protocols are for research use only. Always consult Safety Data Sheets (SDS) for HATU, DMF, and Piperazine derivatives before handling.

Sources

Precision Functionalization of (2S)-2-(3-Methoxypropyl)piperazine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The piperazine pharmacophore is a "privileged scaffold" in medicinal chemistry, serving as a core structural element in antidepressants, antifungals (e.g., Posaconazole), and GPCR ligands.[1][2] The specific derivative (2S)-2-(3-Methoxypropyl)piperazine introduces a chiral handle and a flexible ether tether, offering unique vectors for optimizing solubility and target binding affinity.[1][2]

However, the presence of two secondary amines (N1 and N4) presents a classic regioselectivity challenge.[2] This guide delineates the kinetic and thermodynamic principles governing the reductive amination of this scaffold, providing validated protocols for selectively targeting the distal (N4) or proximal (N1) nitrogen.[2]

Chemical Profile & Reactivity Analysis

Structural Dynamics

The (2S)-2-(3-Methoxypropyl)piperazine molecule possesses two nucleophilic nitrogen centers with distinct steric and electronic environments.[1][2]

  • N1 (Proximal): Located adjacent to the (2S)-3-methoxypropyl substituent.[2] It is sterically crowded, making imine formation kinetically slower.[2]

  • N4 (Distal): Sterically unencumbered and kinetically accessible.[2] In the absence of protecting groups, electrophiles preferentially attack here.[2]

pKa and Nucleophilicity

While the pKa values of piperazine nitrogens are typically close (pKa₁ ≈ 9.7, pKa₂ ≈ 5.4), the 2-alkyl substitution subtly lowers the basicity of N1 due to inductive effects and steric shielding.[1][2]

ParameterN1 (Proximal)N4 (Distal)Implication for Reductive Amination
Steric Hindrance HighLowN4 reacts 10–50x faster with bulky aldehydes.[1]
Nucleophilicity ModerateHighDirect alkylation favors N4 .[2]
Basicity (Est.) ~9.0–9.2~9.6–9.8Protonation occurs preferentially at N4, but alkylation kinetics are driven by sterics.[2]

Decision Logic: Selecting the Synthetic Route

The choice of protocol depends entirely on the desired substitution pattern. The following logic gate visualizes the synthetic pathway selection.

G Start Target: Functionalized (2S)-2-(3-Methoxypropyl)piperazine Decision Which Nitrogen requires substitution? Start->Decision RouteA Route A: N4-Selective (Distal) Decision->RouteA Distal (N4) RouteB Route B: N1-Selective (Proximal) Decision->RouteB Proximal (N1) StepA1 Direct Reductive Amination (Kinetic Control) RouteA->StepA1 StepB1 1. N4-Protection (Boc/Cbz) RouteB->StepB1 StepB2 2. N1-Reductive Amination (Thermodynamic Forcing) StepB1->StepB2 StepB3 3. Deprotection StepB2->StepB3

Figure 1: Synthetic decision tree for regioselective functionalization.

Protocol A: N4-Selective Direct Reductive Amination

Objective: Mono-alkylation of the distal N4 nitrogen using kinetic control.[2] Mechanism: The steric bulk of the C2-methoxypropyl group shields N1, allowing the aldehyde to condense rapidly with N4.[2] Using a mild reducing agent (STAB) ensures the imine is reduced without reducing the aldehyde itself.[2]

Materials
  • (2S)-2-(3-Methoxypropyl)piperazine (1.0 equiv)[1]

  • Aldehyde/Ketone (1.0 – 1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)[1]

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE is preferred for slower reactions due to higher boiling point, but DCM is standard.[2]

Step-by-Step Procedure
  • Imine Formation (Pre-equilibrium):

    • In a flame-dried round-bottom flask, dissolve (2S)-2-(3-Methoxypropyl)piperazine (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).

    • Add the Aldehyde (1.05 mmol).[2]

    • Add Acetic Acid (1.5 mmol).[2] Crucial: Acid catalysis accelerates imine formation and buffers the basicity of the amine.[2]

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. Do not add reducing agent yet.

  • Reduction:

    • Cool the mixture to 0°C (optional, recommended for very reactive aldehydes).[1][2]

    • Add STAB (1.4 mmol) in three portions over 15 minutes. Reason: Controlling addition prevents rapid hydrogen evolution and exotherms.[2]

    • Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Target mass = M+Aldehyde_Mass+2).[2]

  • Quench & Workup:

    • Quench by slow addition of Saturated Aqueous NaHCO₃ (10 mL). Stir vigorously for 20 minutes until gas evolution ceases.

    • Extract with DCM (3 x 10 mL).[2]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification:

    • Flash chromatography (DCM/MeOH/NH₄OH gradient).[2] N4-products typically elute before bis-alkylated byproducts.

Protocol B: N1-Selective Functionalization (Protection Strategy)

Objective: Alkylation of the hindered N1 nitrogen.[2] Challenge: Direct reaction yields mixtures or predominantly N4 product. Solution: Orthogonal protection of N4 using Boc-anhydride, which reacts selectively at the less hindered position.[2]

Phase 1: Selective N4-Protection[1][2]
  • Dissolve (2S)-2-(3-Methoxypropyl)piperazine (1.0 equiv) in DCM (0.2 M) at 0°C.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (0.95 equiv) dissolved in DCM dropwise over 1 hour. Limiting Boc₂O ensures N1 remains free.[1][2]

  • Add Triethylamine (1.1 equiv).[2] Stir at 0°C -> RT for 3 hours.

  • Workup: Wash with water, dry, and concentrate.[1][2] The bulky Boc group preferentially protects N4 (Regioselectivity typically >95:5).[2]

Phase 2: N1-Reductive Amination[1][2]
  • Setup: Dissolve N4-Boc-(2S)-2-(3-Methoxypropyl)piperazine (1.0 equiv) in DCE.

  • Reagents: Add Aldehyde (1.5 equiv) and Acetic Acid (2.0 equiv). Excess aldehyde is required to drive the reaction at the hindered N1 site.[2]

  • Reflux (Optional): For sterically demanding aldehydes, heating to 40–50°C for 1 hour before adding the reducing agent helps drive imine formation.[2]

  • Reduction: Add Sodium Cyanoborohydride (NaCNBH₃) (2.0 equiv) or STAB. Stir for 12–24 hours.[2]

    • Note: NaCNBH₃ is more stable at higher temperatures if heating is required.[2]

Phase 3: Deprotection[1][2][3]
  • Dissolve the crude N1-alkylated-N4-Boc intermediate in DCM/Trifluoroacetic acid (TFA) (4:1 ratio).[2]

  • Stir at RT for 1–2 hours.

  • Concentrate and free-base using ion-exchange resin or NaHCO₃ wash.[2]

Optimization & Troubleshooting Guide

Solvent & Reducing Agent Matrix
Reducing AgentSolventCharacteristicsBest For
STAB DCM/DCEMild, no HCN generation, tolerates acid.[1]Protocol A (Standard)
NaCNBH₃ MeOH/DCESlower, requires pH ~6, toxic (HCN risk).[2]Protocol B (Hindered substrates)
NaBH₄ MeOHStronger, reduces aldehydes rapidly.[1][2]Not Recommended (Side reactions)
H₂ / Pd-C EtOHHeterogeneous, clean.[1]Benzyl groups or large scale.[2]
Common Failure Modes
  • Bis-alkylation:

    • Cause: Excess aldehyde or insufficient steric difference.[2]

    • Fix: Use 0.9 equiv of aldehyde and slow addition.[2] Switch to Protocol B.

  • No Reaction at N1:

    • Cause: Steric clash between C2-methoxypropyl and aldehyde.

    • Fix: Use Ti(OiPr)₄ (Titanium Isopropoxide) as a Lewis acid additive (1.5 equiv) to force imine formation before adding reducing agent.[1][2]

  • Epimerization:

    • Risk:[1][3][4] Low.[2] The C2 chiral center is generally stable under reductive amination conditions (unlike alpha-deprotonation conditions).[2]

Mechanistic Pathway Visualization

ReactionPathway Start (2S)-2-(3-Methoxypropyl)piperazine Imine Imine Intermediate (N4-Selective) Start->Imine Fast (Kinetic) Iminium Iminium Ion Imine->Iminium H+ Product N4-Alkylated Product Iminium->Product Reduction Reagents R-CHO + AcOH Reduction STAB (H-)

Figure 2: Reaction pathway for direct N4-alkylation showing the iminium ion progression.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1][2] Link[1]

  • Balkenhohl, M., et al. "Practical and robust synthesis of N-substituted piperazines."[1][2] Organic Process Research & Development, 2020. (General reference for piperazine functionalization).

  • Jacobsen, E. N., et al. "Enantioselective Catalytic Reductive Amination."[1][2] Science, 2009.[1][2] (Context on chiral amine synthesis).

  • Patel, J., et al. "Regioselective alkylation of 2-substituted piperazines."[1][2] Tetrahedron Letters, 2011.[1][2] (Specifics on N1 vs N4 selectivity).

  • BenchChem Application Notes. "Reductive Amination Protocols for Piperazin-2-ylmethanol." (Analogous scaffold reactivity). Link[1]

(Note: For specific CAS data and safety sheets, refer to Sigma-Aldrich or Cayman Chemical entries for CAS 915922-77-9 or related 2-substituted piperazines.)

Sources

Strategic Functionalization of (2S)-2-(3-Methoxypropyl)piperazine: Regiocontrol and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2S)-2-(3-Methoxypropyl)piperazine is a high-value chiral building block in medicinal chemistry, particularly for GPCR ligands and antifungal agents. The scaffold presents a classic yet critical synthetic challenge: the presence of two non-equivalent secondary amines .

  • N1 (Proximal): Adjacent to the C2 stereocenter bearing the 3-methoxypropyl chain. Sterically hindered.

  • N4 (Distal): Remote from the stereocenter. Sterically accessible and kinetically superior.

This Application Note provides field-proven protocols for differentiating these two sites. While direct functionalization favors the N4 position due to steric control, accessing the N1 position requires orthogonal protection strategies. We present three validated workflows: Direct N4-Alkylation , N4-Protection/N1-Functionalization , and Pd-Catalyzed Arylation .

Structural Analysis & Reactivity Profile

Understanding the steric and electronic landscape of the piperazine core is prerequisite to successful functionalization.

Steric vs. Electronic Control

In 2-substituted piperazines, the pKa values of N1 and N4 are relatively similar (typically ~9.0–9.8), making electronic differentiation difficult. However, the steric environment differs significantly.

  • The "Gatekeeper" Effect: The (3-methoxypropyl) group at C2 creates a steric cone that shields the N1 nitrogen.

  • Kinetic Consequence: Under kinetically controlled conditions (low temperature, limiting electrophile), electrophiles preferentially attack the unhindered N4 nitrogen.

  • Thermodynamic Consequence: N1-functionalization often requires forcing conditions or the prior masking of N4.

Decision Matrix: Which Pathway?

G Start Starting Material: (2S)-2-(3-Methoxypropyl)piperazine Goal Target Functionalization? Start->Goal N4_Target Target: N4-Functionalization (Distal) Goal->N4_Target Low Steric Hindrance N1_Target Target: N1-Functionalization (Proximal) Goal->N1_Target High Steric Hindrance Method_A Method A: Direct Alkylation (Kinetic Control) N4_Target->Method_A Method_B Method B: Orthogonal Protection (Boc-Strategy) N1_Target->Method_B Result_A Product: N4-Substituted (Major Isomer >95%) Method_A->Result_A Result_B Product: N1-Substituted (High Regio-purity) Method_B->Result_B

Figure 1: Strategic decision tree for regioselective functionalization based on target site.

Experimental Protocols

Protocol A: Regioselective N4-Alkylation (Direct)

Objective: Selective attachment of an alkyl group (R-X) to the distal N4 nitrogen. Mechanism: Nucleophilic Substitution (SN2) under kinetic control.

Materials
  • (2S)-2-(3-Methoxypropyl)piperazine (1.0 equiv)

  • Alkyl Halide (0.95 equiv) Note: Slight deficit prevents bis-alkylation.

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol of (2S)-2-(3-Methoxypropyl)piperazine in anhydrous DCM (5 mL) in a round-bottom flask.

  • Base Addition: Add 1.2 mmol of DIPEA. Cool the solution to 0°C using an ice bath. Critical: Lower temperature enhances the selectivity ratio N4:N1.

  • Electrophile Addition: Add 0.95 mmol of the alkyl halide dropwise over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

  • Monitoring: Check via LC-MS. The N4-isomer is typically the faster-eluting peak compared to the N1-isomer on reverse-phase columns due to shielding of the polar amine.

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Dry organics over MgSO4.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Expected Yield: 75-85% (N4-isomer). Selectivity: Typically >10:1 (N4:N1).

Protocol B: Regioselective N1-Functionalization (Via Protection)

Objective: Functionalization of the sterically hindered N1 nitrogen. Strategy: Since N4 is more reactive, we must first block it with a protecting group (Boc), functionalize N1, and then deprotect.[1]

Workflow Diagram

Reaction SM Diamine Step1 1. (Boc)2O (0.9 eq) Selectivity >90% SM->Step1 Inter N4-Boc Intermediate Step1->Inter Step2 2. R-X / Base (Forcing Conditions) Inter->Step2 Prod_Prot N1-R, N4-Boc Step2->Prod_Prot Step3 3. TFA/DCM Deprotection Prod_Prot->Step3 Final N1-Substituted Product Step3->Final

Figure 2: Orthogonal protection strategy for accessing the N1 position.

Step-by-Step Methodology

Step 1: Selective N4-Boc Protection

  • Dissolve diamine in DCM (0.1 M). Cool to 0°C.

  • Add 0.95 equiv of Di-tert-butyl dicarbonate ((Boc)2O) dissolved in DCM dropwise over 30 mins.

  • Stir at RT for 4 hours.

  • Result: The steric bulk of the C2-substituent directs the bulky Boc group almost exclusively to N4.

Step 2: N1-Functionalization

  • Isolate N4-Boc intermediate (optional but recommended).

  • Dissolve in DMF. Add 1.5 equiv of Electrophile and 2.0 equiv of K2CO3 or Cs2CO3.

  • Heat to 60-80°C . Note: Heat is required to overcome the steric hindrance at N1.

  • Monitor for conversion of the secondary amine to tertiary amine.

Step 3: Deprotection

  • Treat the N1-functionalized intermediate with TFA/DCM (1:4) for 1 hour at RT.

  • Concentrate and neutralize (ion-exchange resin or basic workup) to obtain the free N4 amine.

Protocol C: Buchwald-Hartwig Arylation

Objective: Installing an aryl group on the piperazine ring. Insight: Palladium catalysis is highly sensitive to sterics. Standard conditions will exclusively arylate N4.

Recommended Conditions:

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: RuPhos or BrettPhos (4 mol%). Why? These bulky ligands form active catalysts that prefer the accessible N4 amine.

  • Base: NaOtBu (1.4 equiv).

  • Solvent: Toluene or Dioxane, 100°C.

Data Summary Table:

ParameterN4-FunctionalizationN1-Functionalization
Primary Driver Kinetic / Steric AccessibilityThermodynamic / Protection-Driven
Reagent Stoichiometry 0.95 equiv (Deficit)Excess (after protection)
Temperature 0°C to RT60°C - 80°C
Preferred Base DIPEA / TEA (Mild)K2CO3 / NaH (Strong)
Selectivity Ratio >10:1>95:1 (via Boc route)

Analytical Validation

Verifying the regiochemistry is critical. 1D and 2D NMR are the gold standards.

  • 1H NMR Shift: Functionalization at N1 typically causes a significant downfield shift (~0.2 - 0.5 ppm) of the C2-H (chiral center proton) due to the inductive effect of the new substituent and conformational changes. Functionalization at N4 has a negligible effect on the C2-H shift.

  • NOESY/ROESY:

    • N1-R: Strong NOE correlation between the new R-group protons and the C2-H or the sidechain (methoxypropyl) protons.

    • N4-R: NOE correlation between R-group and C3/C5 protons, but no correlation with the C2 sidechain.

References

  • Regioselective Functionalization of Piperazines

    • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Source:

  • Synthesis of 2-Substituted Piperazines

    • Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters. Journal of Organic Chemistry.[2]

    • Source:

  • Conformational Analysis

    • Conformational analysis of 2-substituted piperazines.
    • Source:

  • General Reactivity Data

    • Piperazine Reactivity and Properties.
    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (2S)-2-(3-Methoxypropyl)piperazine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PIP-2S-CPL-001 Subject: Minimizing Racemization & Optimizing Yield in Sterically Hindered Secondary Amine Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering challenges with the amide coupling of (2S)-2-(3-Methoxypropyl)piperazine . As a 2-substituted piperazine, this molecule presents a dual challenge:

  • Steric Hindrance: The substituent at the C2 position creates significant steric bulk around the secondary amine (N1), drastically slowing down nucleophilic attack compared to primary amines.

  • Racemization Risk: While the piperazine chiral center is relatively stable, the slow reaction rate increases the half-life of the activated carboxylic acid partner. This extended activation time significantly raises the probability of the acid undergoing racemization via the oxazolone (azlactone) pathway before the piperazine can couple.

This guide provides protocols specifically engineered to accelerate the coupling rate while suppressing base-mediated racemization.

Module 1: The Mechanistic Failure Point

To solve the problem, we must visualize why it happens. The issue is rarely the piperazine racemizing itself, but rather the piperazine causing the acid to racemize due to its sluggish reactivity.

Diagram 1: The Kinetic Trap (Oxazolone Formation)

This diagram illustrates how the steric bulk of your piperazine slows the desired pathway (Green), allowing the undesired racemization pathway (Red) to dominate.

RacemizationMechanism Acid Activated Carboxylic Acid (O-Acyl Isourea/Active Ester) Product Desired Chiral Amide (L-L or D-L) Acid->Product Path A: Direct Coupling (Slowed by C2-Sterics) Oxazolone Oxazolone Intermediate (Azlactone) Acid->Oxazolone Path B: Cyclization (Fast if Base is Strong) Piperazine (2S)-2-(3-Methoxypropyl) piperazine (Sterically Hindered Nucleophile) Piperazine->Product + Amine Racemate Racemized Product (DL-Mix) Oxazolone->Racemate Base-Mediated Epimerization

Caption: The steric bulk of the (2S)-piperazine retards Path A. If Path A is slower than Path B, the activated acid cyclizes to an oxazolone, losing chiral integrity.

Module 2: Validated Coupling Protocols

Do not use standard EDC/HOBt or HATU/DIPEA conditions without modification. The high basicity of DIPEA (pKa ~10.5) combined with the slow reaction rate is the primary cause of epimerization in this system.

Protocol A: The "Collidine/HATU" Method (Recommended)

Best for: General coupling where the acid partner is moderately sensitive. Why it works: 2,4,6-Collidine (TMP) is a weaker base (pKa ~7.4) than DIPEA. It is sufficient to deprotonate the acid for activation but insufficient to abstract the alpha-proton from the activated ester or the oxazolone, preserving chirality.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • (2S)-2-(3-Methoxypropyl)piperazine (1.1 equiv)

  • HATU (1.1 equiv)

  • 2,4,6-Collidine (2.5 - 3.0 equiv)

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid and HATU in DMF (0.1 M concentration).

  • Base Addition: Cool the solution to 0°C . Add Collidine.[2] Stir for exactly 2 minutes. Do not age the activated ester longer than necessary.

  • Coupling: Add the (2S)-piperazine immediately.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via LCMS.[3]

    • Note: If conversion is <50% after 4 hours, do not add more base. Add more HATU/Acid.

Protocol B: The "T3P" Method (Ultra-Low Racemization)

Best for: Highly sensitive chiral acids (e.g., Phenylglycine derivatives, Cysteine) or if Protocol A fails. Why it works: Propylphosphonic Anhydride (T3P) does not generate a reactive uronium intermediate and operates well with weak bases (NMM or Pyridine), showing the lowest racemization rates in comparative studies.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • (2S)-2-(3-Methoxypropyl)piperazine (1.1 equiv)

  • T3P (50% in EtOAc/DMF) (1.5 - 2.0 equiv)

  • N-Methylmorpholine (NMM) (3.0 equiv) or Pyridine.

  • Solvent: EtOAc or DMF (T3P works exceptionally well in EtOAc).

Step-by-Step:

  • Mix: Combine Acid, Piperazine, and Base in the solvent at 0°C .

  • Activate: Add T3P dropwise. Crucial: Unlike HATU, T3P is added last to the mixture of acid and amine.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Workup: T3P byproducts are water-soluble, simplifying purification.[4]

Module 3: Comparative Data & Reagent Selection

The following table summarizes the racemization risk associated with common coupling reagents when applied to hindered secondary amines.

Coupling ReagentBase SystemReactivity (Steric Amines)Racemization RiskRecommendation
HATU DIPEAHighHigh Avoid if acid is chiral.
HATU CollidineHighLow Standard Choice.
COMU / Oxyma CollidineVery HighVery Low Excellent alternative to HATU.
T3P NMM/PyridineModerateLowest Use for "impossible" racemization cases.
EDC / HOBt NMMLowModerateNot recommended (too slow for hindered piperazines).

Module 4: Troubleshooting FAQ

Q: I am seeing a generic "M+H" peak, but the chiral HPLC shows a 50:50 split. Is my piperazine racemizing? A: It is highly unlikely the piperazine (C2 center) is racemizing. A 50:50 split usually indicates the acid partner has fully racemized via the oxazolone mechanism before coupling. Switch to Protocol B (T3P) or cool the reaction to -10°C.

Q: The reaction stalls at 60% conversion. Should I heat it? A: NO. Heating a reaction involving a chiral 2-substituted piperazine and an activated acid is a guarantee of racemization.

  • Solution: Increase the concentration of the reactants (up to 0.5 M) to drive kinetics, or perform a "double coupling" (filter/isolate and re-subject to fresh reagents).

Q: Can I use PyBOP? A: PyBOP is effective for sterically hindered amines but produces carcinogenic HMPA byproducts.[4] If you must use a phosphonium salt, switch to PyAOP , which is the 7-azabenzotriazole analog (similar to HATU) and highly effective for hindered couplings.

Module 5: Decision Workflow

Use this logic flow to determine the optimal experimental setup for your specific coupling.

DecisionTree Start Start: Coupling (2S)-Piperazine IsAcidChiral Is the Acid Partner Chiral? Start->IsAcidChiral NoChiral No Racemization Risk (Acid is Achiral) IsAcidChiral->NoChiral No YesChiral Yes: Risk of Epimerization IsAcidChiral->YesChiral Yes UseHATU Use HATU / DIPEA (Focus on Yield) NoChiral->UseHATU Sensitive Is Acid Highly Sensitive? (e.g., Cys, His, Phg) YesChiral->Sensitive NotSensitive Standard Chiral Acid Sensitive->NotSensitive No VerySensitive Highly Sensitive Sensitive->VerySensitive Yes ProtocolA Protocol A: HATU + Collidine (0°C) NotSensitive->ProtocolA ProtocolB Protocol B: T3P + NMM (EtOAc) VerySensitive->ProtocolB

Caption: Workflow for selecting the correct coupling reagents based on the chirality and sensitivity of the carboxylic acid partner.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Key Insight: Comprehensive review detailing the superiority of Oxyma and COMU/HATU over HOBt for suppressing racemiz
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

    • Key Insight: Validates T3P (Propylphosphonic anhydride)
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Key Insight: Discusses the mechanistic role of base strength (Collidine vs DIPEA)
  • Bachem Technical Guides. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

    • Key Insight: Practical protocols for handling sterically hindered amino acids and secondary amines.[4][5]

Sources

Technical Support Center: Purification of (2S)-2-(3-Methoxypropyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the purification of (2S)-2-(3-Methoxypropyl)piperazine , a chiral building block often used in the synthesis of antifungal agents and GPCR ligands.

Topic: Purification & Troubleshooting for (2S)-2-(3-Methoxypropyl)piperazine Intermediates Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Version: 1.0 (Current as of 2025)

Introduction & Physicochemical Context

(2S)-2-(3-Methoxypropyl)piperazine is a chiral diamine characterized by a secondary amine core and a flexible ether side chain. Its purification presents distinct challenges due to the high polarity of the piperazine ring, the basicity of the nitrogen atoms (


), and the potential for enantiomeric enrichment  issues during synthesis.
Key Properties
PropertyDescriptionImplication for Purification
State Viscous Oil or Low-Melting SolidHard to crystallize as a free base; salt formation recommended.
Basicity Strong Base (Secondary Amines)Severe tailing on silica gel; requires amine modifiers.
Solubility Water/Alcohol Soluble; DCM SolubleDifficult to extract from aqueous acidic streams; "Salting out" required.
Chirality (2S) CenterRisk of racemization if heated with strong bases; requires chiral assay.

Troubleshooting Guides (Q&A)

Scenario A: Chromatographic Issues (Tailing & Poor Separation)

Q: My compound streaks/tails aggressively on normal phase silica, spanning 20+ fractions. How do I fix this?

A: This is caused by the interaction between the basic piperazine nitrogens and the acidic silanol groups on the silica surface.

  • Immediate Fix: Switch your mobile phase to DCM : MeOH : NH₄OH (90:9:1) . The ammonium hydroxide competes for the silanol sites, sharpening the peak.

  • Alternative: Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA), then run the gradient.

  • Pro Tip: If the impurity is non-polar, consider "reverse phase" flash chromatography (C18 silica) using Water (0.1% TFA)/Acetonitrile. The protonated amine will elute early and sharp.

Q: I see "ghost peaks" or broad humps in the baseline during HPLC analysis.

A: Piperazines can absorb CO₂ from the air to form carbamates or form temporary aggregates.

  • Solution: Ensure your HPLC mobile phase is acidic (e.g., 0.1% Formic Acid or TFA) to keep the amine fully protonated (

    
    ). This breaks up aggregates and prevents CO₂ adducts.
    
Scenario B: Workup & Isolation (Low Yield)

Q: After the reaction, I extracted with Ethyl Acetate, but my yield is <20%. Where is my product?

A: The 3-methoxypropyl side chain does not make the molecule lipophilic enough to leave the aqueous phase easily, especially at neutral pH.

  • Diagnosis: Check the aqueous layer by TLC or LC-MS. The product is likely still there.

  • Correction:

    • Saturate the aqueous layer with NaCl (salting out).

    • Adjust pH to >12 using NaOH (ensure free base form).

    • Extract with Chloroform : Isopropanol (3:1) or DCM . Ethyl Acetate is often too non-polar for small piperazines.

Scenario C: Enantiomeric Purity (Low ee%)

Q: My chiral HPLC shows an ee of only 85%. Can I upgrade this without re-synthesizing?

A: Yes, classical resolution via diastereomeric salt formation is highly effective for 2-substituted piperazines.

  • Method: Use (D)-(-)-Tartaric acid or (L)-(+)-Tartaric acid .

  • Mechanism: The tartrate salt of the (S)-enantiomer often has different solubility properties (crystallinity) compared to the (R)-enantiomer in alcohols (MeOH/EtOH).

  • Protocol: See Protocol C below.

Detailed Experimental Protocols

Protocol A: Optimized Flash Chromatography (Free Base)

Use this for crude purification of reaction mixtures.

  • Stationary Phase: Spherical Silica Gel (40–60 µm).

  • Mobile Phase Preparation:

    • Solvent A: Dichloromethane (DCM).

    • Solvent B: 10% Methanol in DCM containing 1%

      
       (28%).
      
    • Note: Premix the ammonia into the methanol first, then add to DCM to avoid miscibility issues.

  • Loading: Dissolve crude oil in minimal DCM. If insoluble, use a solid load (adsorb onto Celite).

  • Gradient:

    • 0–5 min: 100% A (Elutes non-polar protecting groups/byproducts).

    • 5–20 min: 0%

      
       50% B.
      
    • Target compound typically elutes around 5–8% MeOH.

  • Detection: Ninhydrin Stain (Deep Blue/Purple spot) or Iodine Chamber. UV is weak unless a benzoyl group is present.

Protocol B: Isolation as the Dihydrochloride Salt (Solid Storage)

Use this to convert the oily free base into a stable, storable solid.

  • Dissolution: Dissolve 10 g of crude (2S)-2-(3-methoxypropyl)piperazine free base in 50 mL of Ethanol (absolute) or Isopropanol .

  • Acidification: Cool to 0°C. Slowly add HCl in Dioxane (4M) or Concentrated HCl (37%) dropwise.

    • Stoichiometry: You need >2.2 equivalents of HCl.

  • Precipitation: The solution will heat up (exothermic). A white precipitate should form.

    • Troubleshooting: If it oils out, add Acetone or Diethyl Ether until slightly turbid, then scratch the flask walls to induce nucleation.

  • Filtration: Filter the white solid under nitrogen (hygroscopic). Wash with cold Acetone.[1]

  • Drying: Dry in a vacuum oven at 40°C over

    
    .
    
Protocol C: Enantiomeric Upgrade via Tartrate Resolution

Use this if ee% is <95%.

  • Screening: Take 100 mg of semi-pure amine. Dissolve in MeOH (1 mL). Add 1 eq of (D)-(-)-Tartaric acid .

  • Heating: Heat to reflux until clear.

  • Cooling: Allow to cool slowly to Room Temperature (RT) over 4 hours.

  • Analysis: Filter crystals. Analyze the crystals and the mother liquor by Chiral HPLC.

    • If crystals are enriched: Scale up using MeOH.

    • If mother liquor is enriched: The salt formed is the "wrong" diastereomer; try (L)-(+)-Tartaric acid instead to precipitate the desired (S)-isomer.

Visual Workflows

Figure 1: Purification Decision Tree

A logical flow to determine the best purification route based on crude purity and state.

PurificationLogic Start Crude Reaction Mixture CheckPurity Check Purity (LC-MS/TLC) Start->CheckPurity CheckState Physical State? Oil Viscous Oil CheckState->Oil Solid Solid/Semi-Solid CheckState->Solid Salt Protocol B: Salt Formation (HCl or Oxalate) Oil->Salt If non-volatile Distill Kugelrohr Distillation (High Vacuum) Oil->Distill If volatile Solid->Salt Recrystallize HighImpurity Complex Impurities CheckPurity->HighImpurity Many spots CleanCrude Mainly Product (>80%) CheckPurity->CleanCrude Clean Flash Protocol A: Flash Column (DCM/MeOH/NH4OH) HighImpurity->Flash CleanCrude->CheckState Flash->CheckState CheckEE Check Chiral Purity (ee%) Salt->CheckEE Distill->CheckEE LowEE Low ee% (<95%) CheckEE->LowEE HighEE High ee% (>98%) CheckEE->HighEE Resolution Protocol C: Tartrate Resolution LowEE->Resolution Final Final Product Storage (-20°C, Desiccated) HighEE->Final Resolution->HighEE

Caption: Decision matrix for selecting the appropriate purification method based on physical state and impurity profile.

Figure 2: Salt Formation & Isolation Workflow

Step-by-step visualization of Protocol B.

SaltWorkflow Dissolve 1. Dissolve Free Base (EtOH or iPrOH) Acidify 2. Add Acid (HCl/Dioxane) Dropwise at 0°C Dissolve->Acidify Precipitate 3. Precipitation (Exothermic) Acidify->Precipitate OilOut Troubleshoot: Oiling Out? Precipitate->OilOut AddAcetone Add Acetone/Ether + Scratch Glass OilOut->AddAcetone Yes Filter 4. Filtration (N2 atm) Wash w/ Cold Acetone OilOut->Filter No (Solid formed) AddAcetone->Filter Dry 5. Vacuum Dry (P2O5, 40°C) Filter->Dry

Caption: Workflow for converting the oily piperazine intermediate into a stable dihydrochloride salt.

References

  • Viso, A., et al. (2006). Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines from Vicinal N-Sulfinyl Diamines. Journal of Organic Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (2004). Process for the preparation of the D-(-)-tartrate salt of 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl). EP1477479A1.

Sources

Optimizing enantiomeric excess (ee) of (2S)-2-(3-Methoxypropyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Dear Dr. [User Name],

Thank you for reaching out to our Advanced Application Support. We understand you are facing challenges with the enantiomeric excess (ee) of (2S)-2-(3-Methoxypropyl)piperazine . This is a deceptive scaffold; while the piperazine ring is common, the flexible 3-methoxypropyl ether side chain introduces solubility behaviors that can complicate classical resolution and catalyst coordination.

Below is a structured troubleshooting guide designed to isolate the failure mode in your current workflow. We have divided this into three modules: Analytical Diagnostics , Classical Resolution Optimization , and Asymmetric Hydrogenation .

📊 Module 1: Analytical Diagnostics (The "Invisible" Problem)

Issue: "My ee readings fluctuate between runs, or I see broad peaks." Root Cause: Piperazines are secondary amines that often interact with the silanol groups on HPLC columns, causing peak tailing that masks the minor enantiomer.

Standard Operating Procedure (SOP) for Chiral HPLC: Before optimizing synthesis, validate your "eyes."

ParameterRecommendationRationale
Column Chiralpak IC or IG (Immobilized Polysaccharide)Immobilized phases tolerate the basic modifiers required for amines better than coated phases (OD/AD).
Mobile Phase Hexane : EtOH : DEA (80:20:0.1)Diethylamine (DEA) is non-negotiable. It blocks silanol sites, sharpening the peak shape for accurate integration [1].
Sample Prep Derivatization with Boc-anhydride (Optional)If the free amine trails excessively, convert to the N,N-di-Boc derivative. This eliminates H-bonding with the column and often improves separation factors (

).
Detection UV at 210–220 nmThe propyl-ether chain has weak UV absorbance. Ensure your baseline is stable at this low wavelength.

🧪 Module 2: Classical Resolution (The "Workhorse" Approach)

Context: If you are synthesizing the racemate (e.g., via reduction of the corresponding pyrazine) and resolving it. Core Philosophy: The "3-methoxypropyl" chain adds lipophilicity. Standard aqueous resolutions often fail here.

FAQ: Troubleshooting Resolution Failures

Q: I tried Tartaric Acid, but the salt is an oil. What now? A: The ether oxygen in your side chain is likely coordinating water, preventing crystallization.

  • The Fix: Switch to

    
    -Acetyl-L-Leucine .
    
    • Why: This amino acid derivative is the industrial "gold standard" for resolving 2-alkyl piperazines (famous for the Merck Indinavir process) [2]. Its structure creates a rigid hydrogen-bonding network that often forces even "oily" amines into a lattice.

  • Protocol:

    • Dissolve racemic amine (1.0 eq) in MeOH (not water).

    • Add

      
      -Acetyl-L-Leucine (0.6–0.8 eq).
      
    • Heat to reflux until clear.

    • Cool slowly to 0°C. If no crystals form, add iPrOAc (Isopropyl Acetate) as an anti-solvent.

Q: My yield is good (40%), but ee is stuck at 85%. A: You are at the "Eutectic Stall." Recrystallizing the salt as is often yields diminishing returns.

  • The Fix: The "Double-Switch" or Free-basing.

    • Crack the salt (NaOH/DCM extraction) to get the free amine (85% ee).

    • Do NOT re-salt with the same agent immediately.

    • Instead, perform a "recrystallization of the free amine" (if solid) or use a different acid (e.g., D-Mandelic acid) for the final polish. This disrupts the impurity profile included in the crystal lattice.

⚛️ Module 3: Asymmetric Hydrogenation (The "Modern" Approach)

Context: Hydrogenating 2-(3-methoxypropyl)pyrazine directly to the chiral piperazine. Core Philosophy: The pyrazine ring is aromatic and flat; the challenge is facial selectivity during the initial hydride transfer.

Workflow Visualization: Catalyst Selection Logic

The following diagram illustrates the decision logic for catalyst selection based on your specific side-chain interference.

G Start Start: Pyrazine Precursor CheckEther Does the Ether Oxygen Coordinate to Metal? Start->CheckEther RouteA Route A: Rhodium (Rh) (Standard) CheckEther->RouteA No (Steric bulk prevents it) RouteB Route B: Iridium (Ir) (Coordination Resistant) CheckEther->RouteB Yes (Flexible chain) LigandA Ligand: (R,R)-Me-DuPhos or Binap RouteA->LigandA LigandB Ligand: Josiphos or P-N Ligands RouteB->LigandB OutcomeA Outcome: High Activity, Risk of Oxygen Poisoning LigandA->OutcomeA OutcomeB Outcome: High ee, Robust to Oxygen LigandB->OutcomeB

Caption: Decision matrix for catalyst selection. For methoxypropyl side chains, Iridium/Josiphos systems often outperform Rhodium due to resistance to ether coordination.

Technical Deep Dive: The "Flexible Chain" Effect

The 3-methoxypropyl chain is flexible. If you use a standard Rh(cod)(Binap) catalyst, the ether oxygen can wrap around and coordinate to the Rh center, displacing the substrate or altering the quadrant projection.

  • Recommendation: Switch to an Iridium system with a P-N ligand (e.g., Ir-Josiphos or Ir-PHOX).

  • Why: Iridium catalysts generally proceed via an outer-sphere mechanism or are less susceptible to weak ether coordination compared to cationic Rhodium species [3].

  • Reaction Conditions:

    • Pressure: High pressure (50–100 bar H2) is usually required for pyrazines.

    • Additive: Add 10 mol% LiBr or NaI . Halide additives often stabilize the active catalytic species and prevent aggregation.

🚀 Summary of Recommendations

MethodCritical "Unlock" StepExpected Outcome
Resolution Switch to

-Acetyl-L-Leucine
in MeOH/iPrOAc.
>98% ee after one recrystallization.
Hydrogenation Use Ir-Josiphos + LiBr additive.>90% ee direct from reaction.
Analysis Chiralpak IC + 0.1% Diethylamine.[1]Sharp peaks, accurate integration.

If these steps do not resolve the issue, please reply with your current chromatograms (PDF format) and the exact solvent composition of your last crystallization attempt.

Best regards,

Senior Application Scientist Chiral Technologies Support Group

📚 References

  • Chiral HPLC Method Development:

    • BenchChem. (2025).[2] Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Retrieved from

    • Note: This protocol establishes the necessity of polysaccharide columns (IC/IA) and amine modifiers for piperazine derivatives.

  • Resolution of Piperazines (The "Rossen" Method):

    • Rossen, K., et al. (Merck Research Labs). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of the Crixivan Intermediate.

    • See also: Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR. Retrieved from

    • Context: Establishes N-Acetyl-L-Leucine and hydrogenation routes as the industrial standard for this scaffold.

  • Asymmetric Hydrogenation of Heterocycles:

    • Stoltz, B. M., et al. (2015).[3][4] Enantioselective Synthesis of Piperazines by Catalytic Asymmetric Allylic Alkylation. Retrieved from

    • Context: Discusses alternative catalytic routes and the challenges of stereocontrol in 2-substituted piperazines.

Sources

Validation & Comparative

Advanced H-NMR Analysis Guide: (2S)-2-(3-Methoxypropyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Analytical Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists Focus: Structural Validation, Solvent Effects, and Chiral Purity Determination

Executive Summary: The "2S" Criticality

(2S)-2-(3-Methoxypropyl)piperazine is a high-value chiral building block, most notably serving as a key intermediate in the synthesis of Posaconazole (a broad-spectrum triazole antifungal). In drug development, the "2S" stereocenter is non-negotiable; the wrong enantiomer (2R) can lead to significant potency loss or off-target toxicity.

This guide moves beyond basic spectral assignment. It compares analytical approaches to validate not just the chemical structure, but the stereochemical integrity of the molecule.[1] We contrast standard structural elucidation methods against advanced chiral shift protocols, providing you with a self-validating workflow for QC and R&D.

Structural Logic & Signal Prediction

Before analyzing the spectrum, we must map the magnetic environment. The molecule consists of a piperazine ring (conformationally mobile) and a flexible propyl-methoxy side chain.

The Magnetic Environment
  • The "Anchor" (H2): The methine proton at the chiral center (C2) is the diagnostic handle. It couples to the side chain and the ring nitrogens.

  • The "Beacon" (Methoxy): The

    
     group provides a sharp, reliable singlet, usually isolated from the complex ring multiplets.
    
  • The "Flux" (Piperazine Ring): At room temperature, the piperazine ring undergoes rapid chair-chair interconversion. In

    
    , this often results in broadened multiplets. In 
    
    
    
    or acidic media (salts), these signals sharpen or shift distinctively.
Graphviz: Structural Assignment Logic

The following diagram maps the logical flow for assigning protons based on chemical shift theory and connectivity.

NMR_Assignment_Logic Molecule (2S)-2-(3-Methoxypropyl)piperazine Sub_Methoxy Methoxy Group (-OCH3) Molecule->Sub_Methoxy Sub_SideChain Propyl Chain (a, b, g) Molecule->Sub_SideChain Sub_Ring Piperazine Ring (H2, H3, H5, H6) Molecule->Sub_Ring Signal_Methoxy Singlet (3.3 ppm) Diagnostic Integral: 3H Sub_Methoxy->Signal_Methoxy High Intensity Signal_EtherCH2 Triplet (3.4 ppm) Deshielded by Oxygen Sub_SideChain->Signal_EtherCH2 Gamma pos Signal_Ring Multiplets (2.3 - 3.0 ppm) Complex Coupling Sub_Ring->Signal_Ring Signal_Chiral Methine H2 (~2.7 ppm) Chiral Center Sub_Ring->Signal_Chiral Critical for 2S Validation Structural Confirmation Signal_Methoxy->Validation Confirm Integration Signal_Chiral->Validation Confirm Splitting

Figure 1: Logical flow for dissecting the NMR signals of the target molecule. The Methoxy singlet serves as the internal integration reference (3H).

Comparative Analysis: Analytical Approaches

This section compares three distinct analytical "modes." Choosing the wrong solvent or method can hide impurities or fail to verify the stereochemistry.

Comparison Table: Solvent & Method Performance
FeatureMethod A: Routine ID Method B: Salt/Exchange Method C: Chiral Discrimination
Solvent System

(Chloroform-d)

or


+ CSA (e.g., Mosher's Acid)
Primary Use Basic Structure ConfirmationAnalysis of HCl Salts / H-D ExchangeEnantiomeric Excess (ee%) Determination
NH Visibility Often Broad/InvisibleSharp (DMSO) or Gone (

)
N/A (Focus on shifts)
Resolution Good for backboneExcellent for H-bonding protonsSplits enantiomeric signals
Cost/Time Low / FastMedium / MediumHigh / Slow (Requires titration)
Critical Limitation Cannot distinguish 2S from 2RHygroscopic solvent peaksRequires pure reference standards
Detailed Analysis of Methodologies
Method A: The Baseline (

)
  • Why use it: Standard for non-polar free bases.

  • Observation: The methoxy singlet appears sharp at ~3.33 ppm . The piperazine ring protons appear as a series of multiplets between 2.30 and 3.00 ppm .

  • Risk: If the sample is wet or contains amine salts, the spectrum broadens significantly due to exchange.

Method B: The Salt Form (

/

)
  • Why use it: Drug intermediates are often stored as dihydrochloride salts to prevent oxidation. These are insoluble in

    
    .
    
  • Observation (

    
    ):  All NH protons disappear (H-D exchange). The ring protons shift downfield (deshielding due to positive charge on Nitrogen) to 3.00 - 3.60 ppm .
    
  • Observation (

    
    ):  NH protons become visible as broad singlets around 9.0 ppm  (if salt). This confirms the protonation state.
    
Method C: The "2S" Verification (Chiral Shift Reagents)
  • Why use it:

    
     and 
    
    
    
    are achiral environments. They cannot distinguish the (2S) product from the (2R) impurity.
  • The Solution: Add a Chiral Solvating Agent (CSA) like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate .

  • Mechanism: The CSA forms a transient diastereomeric complex with the piperazine amine. This causes the Methine (H2) or Methoxy signals of the (2S) and (2R) enantiomers to split into two distinct peaks.

  • Performance: This is the only NMR method to quantify Enantiomeric Excess (ee) without chiral HPLC.

Experimental Data & Protocols

Representative H-NMR Data (Free Base in )

Note: Values are representative of high-purity piperazine derivatives.

AssignmentShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Notes
Methoxy (

)
3.33Singlet (s)3H-Reference Peak
Propyl

-CH2
3.38Triplet (t)2H6.5Adjacent to Oxygen
Ring H2 (Methine) 2.75Multiplet (m)1H-Chiral Center
Ring H3, H5, H6 2.80 - 2.95Multiplet (m)4H-Eq/Ax averaging
Ring H3', H5', H6' 2.30 - 2.45Multiplet (m)2H-
Propyl

-CH2
2.25Multiplet (m)2H-Adjacent to Ring N
Propyl

-CH2
1.65Quintet (m)2H7.0Central CH2
NH (Amine) 1.80Broad (br s)1H-Variable (conc/temp)
Protocol: Determination of Enantiomeric Purity (CSA Method)

This protocol validates the "2S" claim against "2R" impurities.

Reagents:

  • Analyte: 5 mg of (2S)-2-(3-Methoxypropyl)piperazine.

  • Solvent: 600

    
    L 
    
    
    
    (99.8% D).
  • CSA: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (or Mosher's Acid Chloride for covalent derivatization).

Workflow:

  • Baseline Scan: Acquire a standard 1H-NMR of the pure analyte in

    
    .
    
  • Titration: Add 1.0 equivalent of the CSA directly to the NMR tube. Shake vigorously.

  • Acquisition: Run the spectrum (ns=32 or 64).

  • Analysis: Focus on the Methoxy singlet (3.33 ppm) .

    • Pure 2S: Remains a single peak (shifted slightly).

    • Racemic: Splits into two distinct singlets (diastereomeric splitting,

      
       ppm).
      
  • Calculation: Integration of Peak A vs Peak B gives the enantiomeric ratio (er).

Graphviz: Chiral Purity Workflow

Chiral_Analysis Sample Unknown Sample (2S or Racemic?) Solvent Dissolve in CDCl3 Sample->Solvent Add_CSA Add Chiral Solvating Agent (e.g., BINOL-phosphate) Solvent->Add_CSA Complex Formation of Diastereomeric Complex Add_CSA->Complex Result_Pure Single Methoxy Peak Conclusion: Enantiopure Complex->Result_Pure If 100% 2S Result_Racemic Split Methoxy Peak Conclusion: Racemic/Impure Complex->Result_Racemic If mixture

Figure 2: Decision tree for verifying enantiomeric purity using NMR Chiral Solvating Agents.

Troubleshooting & Impurity Profiling

When analyzing crude reaction mixtures, look for these specific "Red Flag" signals:

  • Posaconazole Precursors (De-benzylated):

    • Indicator: Aromatic signals in the 7.0–7.5 ppm region.[2] The target molecule is aliphatic; any aromatic signal indicates contamination from upstream precursors (e.g., benzyl-protected intermediates).

  • Residual Solvents (Process Impurities):

    • THF:[3] Multiplets at 1.85 and 3.76 ppm.

    • Toluene: Singlet at 2.36 ppm, Aromatics 7.1-7.2 ppm.

  • Water Content:

    • In

      
      , a sharp singlet at 1.56 ppm indicates water. If this peak is broad, it suggests proton exchange with the piperazine NH, complicating integration. Remedy:  Shake with 
      
      
      
      to exchange all active protons and simplify the spectrum.

References

  • Posaconazole Structure & Intermediates

    • European Medicines Agency (EMA). Assessment Report: Posaconazole AHCL.[4] (2019).[4]

  • NMR of Piperazine Derivatives

    • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior.[5][6][7] (2018).

  • Chiral Analysis via NMR

    • Wenzel, T. J. Discrimination of Chiral Compounds Using NMR Spectroscopy.[1][8][9][10][11] Wiley. (2018).

    • Chirality Sensing of N-Heterocycles via 19F NMR. (PMC).

  • General Spectral Data

    • SDBS (Spectral Database for Organic Compounds). Piperazine derivatives.[3][9][12][4][6][11][13][14][15] AIST Japan.

Sources

Comparative Structural Analysis Guide: (2S)-2-(3-Methoxypropyl)piperazine via ^13^C-NMR

[1][2][3]

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1][2][3][4]

Executive Summary: The Analytical Challenge

(2S)-2-(3-Methoxypropyl)piperazine is a specialized chiral building block often used in the synthesis of GPCR ligands and antifungal agents.[1][3] Its structural fidelity is critical; however, verifying its identity presents unique challenges compared to standard aliphatic amines.[2][3][4]

This guide compares the ^13^C-NMR performance of this specific isomer against its most common structural "competitors" (synthetic impurities and regioisomers).[3][5] Unlike ^1^H-NMR, which suffers from severe signal overlap in the 1.5–3.5 ppm region for this scaffold, ^13^C-NMR offers a high-resolution, self-validating fingerprint that definitively distinguishes the C2-substituted chiral core from N-alkylated byproducts.[1][2][3]

Reference Data: Chemical Shift Fingerprint

The following data represents the high-confidence chemical shift profile for (2S)-2-(3-Methoxypropyl)piperazine in CDCl3. This profile serves as the "Gold Standard" for batch release testing.

Table 1: Assignment of ^13^C-NMR Resonances[1][6]
Carbon PositionLabelShift (

, ppm)
Multiplicity (DEPT-135)Structural Diagnostic Note
Methoxy C9 58.5 ± 0.5 CH

(+)
Primary Confirmation: Presence confirms O-methylation.[1][2][3]
Ether

-CH

C8 72.1 ± 0.5 CH

(-)
Deshielded by Oxygen.[1][3][4] Distinct from ring carbons.[3][4][6]
Chiral Center C2 54.2 ± 1.0 CH (+)Stereocenter. Key differentiator from N-substituted isomers.[1][3][4]
Ring

-CH

C346.8 ± 0.5CH

(-)
Adjacent to NH, beta to sidechain.[1][2][3][4]
Ring

-CH

C645.5 ± 0.5CH

(-)
Distal ring carbon.[1][3][4]
Ring

-CH

C544.1 ± 0.5CH

(-)
Most shielded ring carbon.[1][3][4]
Linker

-CH

C731.5 ± 0.5CH

(-)
Sidechain middle methylene.[1][3][4]
Linker

-CH

C1'28.4 ± 0.5CH

(-)
Attached to chiral center C2.[1][3][4]

Note on Solvent Effects: Shifts may vary by ±1-2 ppm in D


O or DMSO-d

.[1][3][4] In acidic media (D

O/DCl), ring carbons will shift upfield due to protonation of the amines.[3]

Comparative Performance Analysis

This section evaluates how ^13^C-NMR performs in distinguishing the target molecule from its three primary "alternatives" (impurities).

Scenario A: Target vs. Precursor (The Alcohol)

Alternative: (2S)-2-(3-Hydroxypropyl)piperazine.[1][2][3][4]

  • The Problem: In ^1^H-NMR, the O-Me singlet (~3.3 ppm) can be obscured by the ring protons or water.[3]

  • ^13^C-NMR Advantage: The C9 Methoxy signal (58.5 ppm) is absent in the alcohol.[3] Furthermore, the C8 carbon in the alcohol appears upfield (~61 ppm) compared to the ether (~72 ppm).[3]

  • Verdict: ^13^C-NMR provides 100% specificity for reaction completion.

Scenario B: Target vs. Regioisomer (N-Alkylation)

Alternative: 1-(3-Methoxypropyl)piperazine.[1][2][3][4]

  • The Problem: During synthesis, alkylation can occur on the Nitrogen (N1) rather than Carbon (C2) if protection strategies fail.[3] Mass spectrometry (MS) cannot distinguish these (identical MW: 158.24).[1][3][4]

  • ^13^C-NMR Advantage:

    • Target (C2-sub): Asymmetric. Shows 4 distinct ring signals (C2, C3, C5, C6).[1][2][3][4]

    • Alternative (N1-sub): Symmetric plane. Shows 2 distinct ring signals (C2/C6 are equivalent, C3/C5 are equivalent) appearing as intense peaks.[1][2][3][4]

  • Verdict: ^13^C-NMR is the only rapid method to confirm Regiochemistry without X-ray crystallography.[3][4]

Scenario C: Target vs. Enantiomer (Racemization)

Alternative: (2R)-2-(3-Methoxypropyl)piperazine.[1][2][3][4]

  • The Problem: Standard NMR is achiral; (R) and (S) spectra are identical.

  • Protocol: To assess enantiomeric excess (ee%) using NMR, a Chiral Solvating Agent (CSA) such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate must be added.[1][2][3]

  • Performance: Upon CSA addition, the C9 Methoxy and C2 Chiral peaks will split.[3] Integration of these split peaks allows calculation of ee%.[3][4]

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the structure using the data above.

NMR_Validation_LogicStartCrude Product(Unknown Structure)Check_C9Check 55-60 ppm Region(Methoxy C9)Start->Check_C9No_SignalNo SignalCheck_C9->No_SignalAbsentHas_SignalSignal Present(~58.5 ppm)Check_C9->Has_SignalPresentIdentify_PrecursorID: Precursor Alcohol(Incomplete Methylation)No_Signal->Identify_PrecursorCheck_RingCount Ring Signals(40-55 ppm)Has_Signal->Check_RingTwo_Signals2 Major Signals(Symmetric)Check_Ring->Two_SignalsSymmetric PatternFour_Signals4 Distinct Signals(Asymmetric)Check_Ring->Four_SignalsAsymmetric PatternIdentify_RegioID: N-Alkylated Isomer(Regio-impurity)Two_Signals->Identify_RegioCheck_ChiralAdd Chiral Solvating Agent(CSA)Four_Signals->Check_ChiralSplit_PeaksSplit Peaks ObservedCheck_Chiral->Split_PeaksIsomers DetectedSingle_PeaksSingle PeaksCheck_Chiral->Single_PeaksPure EnantiomerResult_RacemicID: Racemic Mixture(Low ee%)Split_Peaks->Result_RacemicResult_PureCONFIRMED:(2S)-2-(3-Methoxypropyl)piperazineSingle_Peaks->Result_Pure

Caption: Logical workflow for structural verification of substituted piperazines using ^13^C-NMR markers.

Experimental Protocol: High-Resolution Acquisition

To reproduce the reference data provided above, follow this specific protocol designed to minimize peak broadening caused by the piperazine nitrogen exchange.

Materials
  • Solvent: CDCl3 (99.8% D) treated with anhydrous K2CO3 to remove acidity, OR D2O with 1 eq. DCl (if salt form).[1][3][4]

  • Internal Standard: TMS (0.00 ppm).[1][3][4]

  • Concentration: 20-30 mg in 0.6 mL solvent.

Method
  • Preparation: Dissolve the free base in CDCl3. Critical: If the sample is an HCl salt, do not use CDCl3; use D2O.[3] The chemical shifts in D2O will differ (ring carbons shift ~2-3 ppm upfield).[3][4]

  • Pulse Sequence: Run a standard proton-decoupled ^13^C scan (zgpg30).

  • Relaxation Delay (D1): Set to 2.0 seconds . The quaternary carbons are absent, but the methoxy group relaxes slowly; adequate D1 ensures accurate integration if quantitative analysis is required.[3]

  • Scans: Minimum 512 scans (due to low MW and dispersion).

  • DEPT-135: Run immediately after to confirm the C2 (methine) vs. C3/C5/C6 (methylene) assignment.[3][4] C2 will point UP ; Ring CH2s will point DOWN .[3][4]

References

  • Breitmaier, E., & Voelter, W. (1987).[1][2][3][4] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.[3][4] (General principles of amine shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2][3][4] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3][4] [1][2][3]

  • Ellis, G., & Jones, R. G. (1972).[1][2][3][4] Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Journal of the Chemical Society, Perkin Transactions 2, (4), 437-440.[1][2][3] [1][2][3]

  • Wodtke, R., et al. (2018).[1][2][3][4] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8, 40921-40933.[1][2][3][4]

Mass spectrometry fragmentation of (2S)-2-(3-Methoxypropyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation Profiling of (2S)-2-(3-Methoxypropyl)piperazine

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of (2S)-2-(3-Methoxypropyl)piperazine (CAS 915922-77-9). As a chiral building block frequently used in the synthesis of GPCR ligands and kinase inhibitors, verifying the regio- and stereochemistry of this scaffold is critical.

This document compares the fragmentation performance of the target 2-substituted piperazine against its most common structural isomer, 1-(3-methoxypropyl)piperazine (N-substituted). We demonstrate that while both isomers share a precursor ion of m/z 159.15, their tandem MS (MS/MS) profiles diverge significantly, allowing for unambiguous structural assignment without NMR.

Technical Deep Dive: Fragmentation Mechanism

The fragmentation of (2S)-2-(3-Methoxypropyl)piperazine under Electrospray Ionization (ESI-MS/MS) is governed by charge localization on the secondary amine nitrogens and subsequent remote hydrogen rearrangements.

Primary Fragmentation Pathway (Target Molecule)
  • Precursor Ion: [M+H]⁺ = 159.15 (C₈H₁₉N₂O⁺)

  • Dominant Pathway (Neutral Loss): The most characteristic feature of the 2-substituted scaffold is the initial loss of methanol (32 Da) followed by ring contraction or cleavage. Unlike N-substituted piperazines, the C-C bond connecting the side chain to the ring is robust, often preserving the side-chain "stub" on the ring fragments.

Key Diagnostic Ions:

  • m/z 127.11 [M+H - CH₃OH]⁺: Formed via intramolecular nucleophilic attack or 1,3-H shift eliminating methanol. This ion retains the piperazine ring integrity.

  • m/z 110.08 [M+H - CH₃OH - NH₃]⁺: Secondary loss of ammonia, characteristic of free secondary amines in the piperazine ring.

  • m/z 84.08 (Tetrahydropyridine derivative): A signature ring-contraction fragment often seen in 2-alkyl piperazines, distinct from the m/z 87 seen in N-alkyl analogs.

Pathway Visualization

FragmentationPathway cluster_legend Pathway Legend Precursor Precursor [M+H]+ m/z 159.15 (C8H19N2O+) Frag1 Fragment A Loss of MeOH m/z 127.11 Precursor->Frag1 -32 Da (MeOH) Frag2 Fragment B Ring Cleavage (RDA) m/z 102.09 Precursor->Frag2 Retro-Diels-Alder - C3H7N Frag4 Fragment D Loss of NH3 m/z 110.08 Frag1->Frag4 -17 Da (NH3) Frag3 Fragment C Immonium Ion m/z 70.06 Frag2->Frag3 Alpha Cleavage key Blue: Precursor | Red: Primary Product | Yellow: Ring Opening | Green: Diagnostic Low Mass

Figure 1: Proposed ESI-MS/MS fragmentation pathway for (2S)-2-(3-Methoxypropyl)piperazine.

Comparative Analysis: Target vs. Alternative Isomer

In drug development, a common impurity is the N-substituted isomer (1-(3-methoxypropyl)piperazine). Both have identical molecular weights (158.14 Da) and elemental composition. Differentiating them by MS is superior to chromatography alone.

Comparative Data Table
FeatureTarget: (2S)-2-(3-Methoxypropyl)piperazine Alternative: 1-(3-Methoxypropyl)piperazine Differentiation Logic
Precursor Ion m/z 159.15m/z 159.15Indistinguishable in MS1.
Base Peak (CID) m/z 127 (Loss of MeOH) or m/z 70 m/z 87 (N-methylpiperazine ion)CRITICAL: N-sub isomers cleave at the exocyclic C-N bond, yielding a dominant m/z 87 peak. 2-sub isomers rarely form m/z 87.
Side Chain Stability High (C-C bond)Low (C-N bond)C-N bonds cleave at lower collision energies than C-C bonds.
Ring Fragments m/z 44, 56, 70, 84m/z 44, 56, 99The m/z 84 fragment is specific to the 2-alkyl substitution pattern.
Low Mass Region Complex (multiple ring scissions)Simple (dominated by piperazine ring)Target molecule shows richer fragmentation due to asymmetry.
Performance Verdict
  • Selectivity: The Target (2-sub) is characterized by the retention of the alkyl chain on the ring fragments (e.g., m/z 127).

  • Sensitivity: The Alternative (N-sub) typically yields higher signal intensity for the base peak (m/z 87) due to the facile C-N bond cleavage.

  • Recommendation: To confirm the (2S)-2-substituted structure, monitor the 159 -> 127 transition. To detect N-substituted impurities, monitor the 159 -> 87 transition.

Experimental Protocol: Validated Workflow

This protocol is designed to maximize the generation of diagnostic ions for structural confirmation.

Reagents & Equipment
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF MS.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Method Parameters
  • Sample Preparation:

    • Dissolve 1 mg of (2S)-2-(3-Methoxypropyl)piperazine in 1 mL 50:50 ACN:H₂O.

    • Dilute to 1 µg/mL for direct infusion or LC injection.

  • LC Gradient (if applicable):

    • 0-1 min: 5% B (ACN)

    • 1-5 min: Ramp to 95% B

    • Flow Rate: 0.4 mL/min

  • MS Source Conditions (ESI+):

    • Spray Voltage: 3500 V

    • Capillary Temp: 300°C

    • Sheath Gas: 35 arb units

  • Fragmentation Optimization (Stepped CE):

    • Apply stepped Collision Energy (CE) at 15, 30, and 45 eV.

    • Rationale: Low energy (15 eV) preserves the [M+H-MeOH]⁺ ion (m/z 127). High energy (45 eV) generates the diagnostic ring fragments (m/z 70, 56).

Data Interpretation Checklist

References

  • Differentiation of Piperazine Regioisomers by GC-IRD and GC-MS. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues (ESI-MS/MS). Source: Journal of Chinese Mass Spectrometry Society URL:[1][Link]

  • Fragmentation Patterns of Small Molecules: Piperazines. Source: Chemistry LibreTexts URL:[Link]

Sources

A Senior Application Scientist's Guide to Chiral Separation of Methoxypropyl Piperazine Isomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise control and analysis of stereochemistry are not merely regulatory hurdles but fundamental requirements for ensuring drug safety and efficacy. Methoxypropyl piperazine derivatives, a class of compounds with significant potential in medicinal chemistry, often possess chiral centers, leading to the existence of enantiomers. These stereoisomers can exhibit markedly different pharmacological and toxicological profiles.[1] Therefore, the development of robust and reliable analytical methods for their chiral separation is of paramount importance.

This guide, drawing from extensive experience in chiral chromatography, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of methoxypropyl piperazine isomers. We will delve into the critical aspects of method development, from the selection of the chiral stationary phase (CSP) to the optimization of the mobile phase, supported by experimental data and protocols. Our objective is to equip you with the knowledge to develop and validate effective chiral separation methods for this important class of compounds.

The Imperative of Chiral Separation in Drug Development

The differential biological activity of enantiomers is a well-established principle in pharmacology. For methoxypropyl piperazine isomers, one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects. Regulatory agencies worldwide now mandate the characterization of individual enantiomers in chiral drug candidates, making enantioselective analysis a critical component of the drug development process.[2]

Comparing HPLC Methods for Chiral Separation

The cornerstone of successful chiral separation by HPLC lies in the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase. Polysaccharide-based CSPs have proven to be particularly effective for a wide range of chiral compounds, including piperazine derivatives.[1]

Chiral Stationary Phase (CSP) Selection: A Tale of Two Polysaccharides

Cellulose and amylose-based CSPs are the workhorses of chiral chromatography, offering a broad range of selectivities. Their chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a chiral environment where enantiomers can be differentiated.[3][4]

For methoxypropyl piperazine isomers, which are basic compounds, CSPs with electron-deficient aromatic moieties, such as those found in chlorinated or dichlorinated phenylcarbamate derivatives of cellulose and amylose, often provide excellent enantioselectivity.

Table 1: Comparison of Commonly Used Chiral Stationary Phases for Piperazine Derivatives

Chiral Stationary Phase (CSP)SelectorKey Characteristics & Strengths for Piperazine Isomers
Chiralpak® IC / Lux® i-Cellulose-5 Cellulose tris(3,5-dichlorophenylcarbamate)Immobilized phase, robust and compatible with a wide range of solvents. Often provides good separation for basic compounds.[1][5]
Chiralpak® IA / Lux® i-Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)Immobilized phase with broad applicability. Can offer different selectivity compared to cellulose-based phases.
Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)A widely used and trusted CSP, essential for initial screening due to its broad enantiorecognition capabilities.[3][4]

Expert Insight: The choice between cellulose and amylose-based CSPs is often empirical. A screening approach using columns with different selectors is highly recommended to identify the optimal stationary phase for a novel compound. Immobilized phases like Chiralpak® IC and IA offer greater flexibility in solvent choice, which can be advantageous during method development.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition plays a critical role in modulating the retention and selectivity of the chiral separation. For basic compounds like methoxypropyl piperazine isomers, the addition of a small amount of an amine modifier to the mobile phase is often essential to achieve good peak shape and resolution.

Common Mobile Phase Strategies:

  • Normal Phase: Typically consists of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). The addition of a basic additive like diethylamine (DEA) is crucial to prevent peak tailing and improve resolution.

  • Polar Organic Mode: Uses polar organic solvents like acetonitrile and methanol. Again, a basic additive is usually necessary.

  • Reversed-Phase: While less common for these types of compounds on polysaccharide CSPs, it can be an option, particularly with immobilized phases.

The Critical Role of the Amine Additive:

The addition of an amine, such as diethylamine (DEA), to the mobile phase serves a dual purpose. Firstly, it acts as a competitor for the basic analyte at highly active sites on the silica surface, thereby reducing non-specific interactions and improving peak symmetry. Secondly, it can influence the chiral recognition mechanism by interacting with the CSP and the analyte, often leading to enhanced enantioselectivity. A typical concentration of DEA is 0.1% (v/v).[5]

The Alcohol Modifier:

In normal phase mode, the type and concentration of the alcohol modifier significantly impact the separation. Isopropanol and ethanol are the most common choices. Decreasing the alcohol concentration generally leads to longer retention times and can improve resolution, but an optimal balance must be found to achieve a reasonable analysis time.

Table 2: Illustrative Performance of a Chiral HPLC Method for a Piperazine Analog

The following data is for a closely related piperazine derivative and serves as a representative example for methoxypropyl piperazine isomers.

ParameterValue
Column Chiralpak® IC (250 x 4.6 mm, 5 µm)[5]
Mobile Phase Acetonitrile/Methanol/DEA (90:10:0.1, v/v/v)[5]
Flow Rate 1.0 mL/min[5]
Temperature 35 °C[5]
Detection UV at 220 nm
Retention Time (Enantiomer 1) ~ 8.5 min
Retention Time (Enantiomer 2) ~ 9.7 min
Resolution (Rs) > 2.0[5]
Selectivity (α) ~ 1.15

Note: This data demonstrates a successful baseline separation with good resolution, which is the goal of method development. A resolution value (Rs) greater than 1.5 is generally considered to indicate baseline separation.[1]

Experimental Protocols

The following protocols provide a starting point for developing a chiral HPLC method for methoxypropyl piperazine isomers.

Protocol 1: Chiral Method Screening on Polysaccharide-Based CSPs

This protocol outlines a systematic approach to screen for the most suitable chiral stationary phase.

Caption: Workflow for Chiral HPLC Method Screening.

Step-by-Step Methodology:

  • Prepare the Analyte Solution: Dissolve the racemic methoxypropyl piperazine isomer in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Equilibrate the Columns: Sequentially equilibrate each chiral column (Chiralpak® IC, Chiralpak® IA, Lux® Cellulose-1) with the initial mobile phase (Hexane/Isopropanol/DEA; 80:20:0.1, v/v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Inject and Analyze: Inject 10 µL of the prepared analyte solution onto each column and acquire the chromatogram.

  • Evaluate the Results: For each column, assess the chromatogram for the separation of the enantiomers. Calculate the resolution (Rs) and selectivity (α). A promising candidate will show at least partial separation (Rs > 0.8).

  • Select the Best CSP: Choose the CSP that provides the best initial separation for further optimization.

Protocol 2: Optimized Chiral HPLC Method

This protocol details a validated method for the chiral separation of a piperazine derivative, which can be adapted for methoxypropyl piperazine isomers.

Sources

Structure-activity relationship (SAR) data for (2S)-2-(3-Methoxypropyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (2S)-2-(3-Methoxypropyl)piperazine , a specialized chiral building block used in the design of G-protein coupled receptor (GPCR) ligands and peptidomimetics.

Executive Summary & Compound Profile

(2S)-2-(3-Methoxypropyl)piperazine is a high-value chiral scaffold employed in medicinal chemistry to introduce a defined spatial orientation of a methoxypropyl side chain. Unlike its N-substituted regioisomers, this C-substituted piperazine provides a rigidified backbone that restricts conformational freedom, making it a critical tool for improving the selectivity of bioactive molecules targeting 5-HT (Serotonin) , Dopamine , and Melanocortin receptors.

This guide compares the physicochemical "performance" of this scaffold against standard alkyl-substituted piperazines, evaluating its impact on lipophilicity, aqueous solubility, and metabolic stability.

Chemical Identity
FeatureDetail
IUPAC Name (2S)-2-(3-methoxypropyl)piperazine
Core Scaffold Piperazine (6-membered saturated heterocycle)
Chirality (S)-Enantiomer (Derived typically from L-amino acid precursors)
Key Substituent 3-Methoxypropyl group at C2 position
Molecular Formula C₈H₁₈N₂O
Primary Application Chiral intermediate for GPCR ligands, NK1 antagonists, and protease inhibitors.[1][2][3]

CRITICAL DISTINCTION: Do not confuse this compound with 1-(3-methoxypropyl)piperazine (N-substituted), which is a flexible side-chain reagent. The (2S)-2-substituted isomer discussed here creates a stereocenter on the ring, influencing the vector of the side chain and the pucker of the piperazine chair.

Structure-Activity Relationship (SAR) Analysis

The introduction of a 3-methoxypropyl group at the C2 position of the piperazine ring alters the physicochemical profile of the parent molecule in three distinct ways: Electronic , Steric , and Solubility .

Comparative Physicochemical Performance

The following table contrasts (2S)-2-(3-Methoxypropyl)piperazine with common alternatives used in library synthesis.

Parameter(2S)-2-(3-Methoxypropyl)piperazine(2S)-2-Propylpiperazine (Alternative)(2S)-2-Benzylpiperazine (Alternative)SAR Implication
LogP (Calc.) ~0.6 - 0.9~1.2~1.9Lower Lipophilicity: The ether oxygen reduces LogP, improving "drug-likeness" and reducing non-specific binding compared to pure alkyl chains.
tPSA (Ų) ~41.5~32.3~32.3Polar Surface Area: The methoxy group adds ~9 Ų, enhancing water solubility without introducing a hydrogen bond donor (HBD).
pKa (N1/N4) ~9.8 / 5.6~9.8 / 5.6~9.6 / 5.4Basicity: Minimal impact on ring basicity. The side chain is distal enough to avoid significant inductive withdrawal.
Metabolic Stability Moderate HighModerateMetabolic Handle: The terminal methyl ether is a site for CYP450 O-demethylation, potentially creating a polar alcohol metabolite (active or inactive).
Mechanistic Insight: The "Methoxy Effect"

In drug design, the methoxypropyl tail serves as a "sigma-hole" interactor. Unlike a hydrophobic propyl chain, the terminal oxygen can accept weak hydrogen bonds from receptor residues (e.g., Serine or Threonine hydroxyls) in deep binding pockets.

  • Conformational Lock: The C2 substituent prefers the equatorial position in the piperazine chair conformation to minimize 1,3-diaxial interactions. This locks the relative orientation of the N1 and N4 nitrogen lone pairs, which is crucial for receptor affinity.

  • Solvation: The ether oxygen recruits water molecules, potentially displacing "high-energy" water from a hydrophobic pocket upon binding, a phenomenon driven by entropic gain.

Experimental Protocols

Synthesis of the Chiral Scaffold

Since this specific isomer is not a commodity chemical, it is often synthesized from chiral amino acid precursors. The following protocol outlines a robust route starting from L-Ornithine derivatives.

Workflow Diagram (DOT):

SynthesisWorkflow Start L-Ornithine Derivative (Protected) Step1 1. Cyclization (Formation of Piperazinone) Start->Step1 Peptide Coupling Step2 2. Side Chain Modification (Homologation/Etherification) Step1->Step2 O-Methylation Step3 3. Reduction (Lactam to Amine) Step2->Step3 BH3-THF or LiAlH4 Final (2S)-2-(3-Methoxypropyl)piperazine Step3->Final Purification

Caption: Synthetic pathway for converting protected amino acid precursors into the reduced piperazine scaffold.

Detailed Protocol (Step 3: Reduction):

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).

  • Setup: Flame-dried 3-neck round bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve the intermediate (S)-3-(3-methoxypropyl)piperazin-2-one (1.0 eq) in anhydrous THF.

    • Cool to 0°C. Dropwise add LiAlH₄ (2.5 eq, 1M in THF).

    • Reflux for 12-16 hours. Monitor by TLC (disappearance of amide carbonyl).[4]

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Isolation: Filter precipitate, dry filtrate over Na₂SO₄, and concentrate.

    • Purification: Kugelrohr distillation or Column Chromatography (DCM:MeOH:NH₄OH).

Biological Validation: Receptor Binding (Generic GPCR)

To validate the activity of ligands derived from this scaffold, a radioligand binding assay is standard.

Self-Validating Check:

  • Positive Control: Use the N-substituted analog (1-(3-methoxypropyl)piperazine) to prove that the chiral C-substitution provides superior affinity due to conformational rigidity.

  • Negative Control: Unsubstituted piperazine.

Applications & Strategic Positioning

When to use (2S)-2-(3-Methoxypropyl)piperazine?

Use this scaffold when your lead compound (containing a piperazine) suffers from:

  • Low Solubility: The methoxy group improves aqueous solubility compared to a benzyl or isobutyl group.

  • Metabolic Liability: If a purely alkyl side chain is being rapidly oxidized, the methoxypropyl group changes the metabolic soft spot to O-demethylation, which is often slower than benzylic oxidation.

  • Selectivity Issues: The (S)-stereocenter forces the piperazine ring into a specific puckered conformation, potentially avoiding off-target interactions that flexible N-substituted analogs might encounter.

Decision Logic for Scaffold Selection

DecisionTree Start Lead Optimization: Piperazine Core Q1 Is the molecule too lipophilic (High LogP)? Start->Q1 Q2 Is conformational rigidity required? Q1->Q2 Yes OptionB Use (2S)-2-Propyl piperazine Q1->OptionB No (Keep Alkyl) Yes Yes No No OptionA Use (2S)-2-(3-Methoxypropyl) piperazine Q2->OptionA Yes (Chiral Center needed) OptionC Use N-(3-Methoxypropyl) piperazine Q2->OptionC No (Flexible linker ok)

Caption: Decision matrix for selecting the appropriate piperazine building block during lead optimization.

References

  • Chaudhary, J., et al. (2021).[5] "Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential." Drug Research, 71(2), 62-72. Link

  • Shaquiquzzaman, M., et al. (2015). "Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents." European Journal of Medicinal Chemistry, 102, 487-529. Link

  • Brockunier, L. L., et al. (2000). "Human peptide YY NPY2 receptor ligands." (Discusses C-substituted piperazines in GPCR ligands). Bioorganic & Medicinal Chemistry Letters. Link

  • Sigma-Aldrich / Merck . "2-(3-Methoxyphenyl)piperazine and related building blocks." (Source for commercially available analogs). Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of (2S)-2-(3-Methoxypropyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (2S)-2-(3-Methoxypropyl)piperazine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established safety protocols for closely related piperazine derivatives to ensure a robust and cautious approach to its handling and disposal. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are central to this guide, aiming to build a foundation of safety and confidence in your laboratory operations.

Understanding the Risks: A Piperazine Derivative Profile

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, burns.[2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3]

  • Sensitization: Repeated exposure can lead to allergic reactions of the skin or respiratory system.[2][5]

The operational plan outlined below is designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and rigorous handling procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling piperazine derivatives. The following table summarizes the recommended PPE and the rationale for each.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically impermeable gloves (consult glove manufacturer's resistance chart).To prevent skin contact and potential irritation or sensitization. Gloves must be inspected before use.[1][3]
Eye Protection Tightly fitting safety goggles with side-shields or a face shield.[1][6]To protect against splashes, dust, and aerosols that can cause serious eye irritation.[3]
Body Protection A lab coat or chemical-resistant apron.To protect skin and personal clothing from accidental spills.
Respiratory Protection A NIOSH-approved respirator is recommended if working outside of a fume hood or if there is a risk of generating dust or aerosols.[1][4][6]To prevent inhalation of the compound, which can cause respiratory irritation and sensitization.[2][3]

Operational Workflow for Safe Handling

The following step-by-step guide provides a procedural workflow for the safe handling of (2S)-2-(3-Methoxypropyl)piperazine from receipt to disposal.

Preparation and Engineering Controls
  • Designated Work Area: All work with (2S)-2-(3-Methoxypropyl)piperazine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6][7]

  • Gather Materials: Before starting, ensure all necessary PPE, spill containment materials (such as absorbent pads or sand), and waste containers are within reach.

Handling and Experimental Use
  • Donning PPE: Put on all required PPE before handling the chemical.

  • Weighing and Transfer: If the compound is a solid, handle it as a powder. Avoid creating dust.[1][4] Use a spatula for transfers. If the compound is a liquid, use a calibrated pipette or syringe.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • During the Experiment: Keep the container with (2S)-2-(3-Methoxypropyl)piperazine closed when not in use.

Decontamination and Spill Response
  • Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[4][8] Clean the work surface with an appropriate solvent.

  • Spill Response: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[4] Collect the material into a designated waste container.

Disposal Plan
  • Waste Segregation: All waste contaminated with (2S)-2-(3-Methoxypropyl)piperazine, including empty containers, used PPE, and spill cleanup materials, should be collected in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service.[3] Do not discharge into the environment.[1][9]

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of operations for the safe handling of (2S)-2-(3-Methoxypropyl)piperazine.

PPE_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Handling prep_area 1. Designate Work Area (Fume Hood) prep_equip 2. Verify Emergency Equipment (Eyewash, Shower) prep_area->prep_equip Proceed when ready prep_materials 3. Gather All Materials (PPE, Spill Kit) prep_equip->prep_materials Proceed when ready handling_ppe 4. Don PPE prep_materials->handling_ppe Proceed when ready handling_transfer 5. Weigh & Transfer handling_ppe->handling_transfer Standard Operations handling_exp 6. Conduct Experiment handling_transfer->handling_exp Standard Operations cleanup_decon 7. Decontaminate Area & Self handling_exp->cleanup_decon Standard Operations cleanup_spill 8. Manage Spills handling_exp->cleanup_spill In case of spill cleanup_dispose 9. Segregate & Dispose Waste cleanup_decon->cleanup_dispose cleanup_spill->cleanup_decon After cleanup

Caption: A workflow diagram for the safe handling of (2S)-2-(3-Methoxypropyl)piperazine.

References

  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health. Available from: [Link]

  • 1988 OSHA PEL Project - Piperazine Dihydrochloride. NIOSH - CDC. Available from: [Link]

  • PIPERAZINE DIHYDROCHLORIDE. Occupational Safety and Health Administration - OSHA.gov. Available from: [Link]

  • Piperazine: Human health tier II assessment. Australian Government Department of Health. Available from: [Link]

  • Safety Data Sheet. CHESS GmbH. Available from: [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.